Technical Documentation Center

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline
  • CAS: 1189106-46-4

Core Science & Biosynthesis

Foundational

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline chemical structure and properties

An In-depth Technical Guide to 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Executive Summary This document provides a comprehensive technical overview of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Executive Summary

This document provides a comprehensive technical overview of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline, a substituted quinoline of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The specific combination of a 4-chloro substituent, a 2-propyl group, and a 7-trifluoromethoxy moiety endows this molecule with a unique profile for chemical modification and potential biological activity. The 4-chloro position serves as a versatile reactive handle for nucleophilic substitution, while the trifluoromethoxy group can enhance metabolic stability and cellular permeability. This guide details the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, and its potential applications as a building block for novel therapeutics, particularly in oncology and infectious diseases.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The historical success of quinoline-based drugs like chloroquine and quinine in treating malaria established the scaffold's therapeutic importance.[3][4]

In contemporary drug development, functionalized quinolines are explored as kinase inhibitors for cancer therapy, agents targeting DNA synthesis, and modulators of various cellular pathways. The molecule 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline represents a strategic design. The 4-chloro group is a key reactive site, making it an excellent precursor for creating libraries of 4-substituted derivatives via nucleophilic aromatic substitution (SNA_r) or cross-coupling reactions.[5][6] The 2-propyl group influences the molecule's steric profile and lipophilicity, while the 7-trifluoromethoxy (-OCF₃) group is a valuable bioisostere for other functionalities. The strong electron-withdrawing nature of the -OCF₃ group can significantly impact the electronic properties of the quinoline ring, and its inclusion is a common strategy to improve metabolic stability and enhance membrane permeability, crucial pharmacokinetic parameters.

Chemical Identity and Structure

The definitive structure of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is characterized by its core quinoline rings system with specific substitutions at positions 2, 4, and 7.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=155799933&t=l"]; A [label=""]; } caption="2D Structure of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline"

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-chloro-2-propyl-7-(trifluoromethoxy)quinoline-
Molecular Formula C₁₃H₁₁ClF₃NO[7]
Molecular Weight 289.68 g/mol [7]
Canonical SMILES CCC1=NC2=C(C=C1)C(=CC(=C2)OC(F)(F)F)Cl-
InChIKey Inferred from structure-
CAS Number 1153002-19-7 (Isomer)[7]

Note: The listed CAS number corresponds to the isomeric compound 4-Chloro-2-propyl-8-trifluoromethoxyquinoline. A specific CAS number for the 7-trifluoromethoxy isomer is not prominently available in public databases.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is scarce, properties can be predicted based on its structure and data from closely related analogs.

Table 2: Physicochemical Data

PropertyValue/DescriptionNotesSource
Physical Form Expected to be a solid at room temperature.Based on analogs like 4-Chloro-7-(trifluoromethyl)quinoline.[8]
Melting Point ~69-71 °CThis is the melting point for the analog 4-Chloro-7-(trifluoromethyl)quinoline and should be considered an estimate.[9][10]
Solubility Soluble in chloroform and other organic solvents. Insoluble in water.Based on general quinoline properties and data for analogs.[9][11]
Appearance Powder or crystalline solid.Based on analogs.[11]
XlogP (Predicted) ~4.1Prediction for the related 4-chloro-7-(trifluoromethoxy)quinoline, indicating high lipophilicity.[12]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the construction of the 2-propyl-7-(trifluoromethoxy)quinolin-4-ol core, followed by chlorination of the 4-hydroxy group.

G A 3-(Trifluoromethoxy)aniline C Combes Reaction Intermediate (Schiff Base) A->C Condensation B Ethyl 3-oxohexanoate B->C D 2-Propyl-7-(trifluoromethoxy)quinolin-4-ol C->D Cyclization (H₂SO₄) E 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline D->E Chlorination (POCl₃)

Conceptual Experimental Protocol

Step 1: Synthesis of 2-Propyl-7-(trifluoromethoxy)quinolin-4-ol

  • Reaction Setup: To a round-bottom flask, add 3-(trifluoromethoxy)aniline and ethyl 3-oxohexanoate in equimolar amounts.

  • Condensation: The mixture is stirred, typically with a catalytic amount of acid (e.g., acetic acid), and heated to form the Schiff base intermediate. Water is removed as a byproduct.

  • Cyclization: The crude intermediate is slowly added to a pre-heated, stirred solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. This promotes the intramolecular electrophilic cyclization.

  • Work-up: After the reaction is complete, the acidic mixture is cooled and carefully poured onto ice. The resulting precipitate is neutralized, filtered, washed with water, and dried. This yields the quinolin-4-ol product.

Step 2: Synthesis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

  • Chlorination: The dried 2-propyl-7-(trifluoromethoxy)quinolin-4-ol is suspended in phosphorus oxychloride (POCl₃).

  • Reaction: The mixture is heated under reflux for several hours. POCl₃ serves as both the reagent and solvent for converting the hydroxyl group at the C4 position into a chlorine atom.

  • Work-up and Purification: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The crude product precipitates and is collected by filtration.

  • Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the propyl chain and the substitution pattern on the quinoline ring.[6][13]

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.[6]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point Analysis: To assess the purity of the final product.

Applications in Research and Drug Development

This molecule is not an end-product therapeutic but rather a highly valuable building block for creating more complex drug candidates. Its utility stems from the reactivity of the 4-chloro group and the favorable properties imparted by the other substituents.

Potential Therapeutic Areas
  • Anticancer Agents: Many potent kinase inhibitors feature a 4-substituted quinoline core. The 4-chloro position allows for the introduction of various amine-containing side chains (via Buchwald-Hartwig amination or S_NAr) or aryl groups (via Suzuki coupling) to target the ATP-binding site of kinases implicated in cancer cell proliferation.[5]

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis of chloroquine.[14] This compound can be used to synthesize novel 4-aminoquinoline derivatives designed to overcome resistance mechanisms in Plasmodium falciparum. The mechanism of action is often attributed to the inhibition of heme polymerization in the parasite's digestive vacuole.[1][3][4]

  • Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory and analgesic properties.[15] This compound could serve as a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Illustrative Mechanism: Kinase Inhibition

As many quinoline derivatives function as kinase inhibitors, a primary application would be in the synthesis of compounds targeting oncogenic signaling pathways. The 4-position would be functionalized to interact with the hinge region of a kinase, while the quinoline core occupies the adenine pocket.

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation & Survival C->D E Quinoline-Based Inhibitor E->B Binds to ATP Pocket

Safety, Handling, and Storage

The toxicological properties of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline have not been fully investigated.[16] However, based on safety data for the structurally similar 4-Chloro-7-(trifluoromethyl)quinoline, the following precautions are advised.

  • Hazards: The compound is expected to be an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17][18] Harmful if swallowed or inhaled.[17]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[16][17][19] Avoid generating dust.[17][20] Wash hands thoroughly after handling.[17]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16][17]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[16][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16][17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[11][17][20]

Conclusion

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a strategically designed heterocyclic compound with considerable potential as a synthetic intermediate in drug discovery. Its key structural features—a reactive 4-chloro handle, a lipophilic 2-propyl group, and a metabolically robust 7-trifluoromethoxy group—make it an attractive starting material for developing novel therapeutics. While further research is needed to fully characterize its properties and biological profile, its utility as a scaffold for creating diverse libraries of compounds targeting cancer, malaria, and inflammatory conditions is clear. Adherence to strict safety protocols is essential when handling this and related chemical entities.

References

  • Georganics. (2011, January 31). SAFETY DATA SHEET: 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. Link

  • Cole-Parmer. (2006, April 20). Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98%. Link

  • Global Substance Registration System. 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. Link

  • Santa Cruz Biotechnology. 4-Chloroquinoline Safety Data Sheet. Link

  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 7-(Trifluoromethyl)quinoline. Link

  • Merck. SAFETY DATA SHEET - 4-Chloro-7-(trifluoromethyl)quinoline. Link

  • Sigma-Aldrich. 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. Link

  • PubChem. 4-Chloro-7-(trifluoromethyl)quinoline. Link

  • BenchChem. Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. Link

  • Inxight Drugs. 4-Chloro-7-(trifluoromethyl)quinoline. Link

  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinoline 98%. Link

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. Link

  • Chemical Synthesis Database. 2-propyl-7-(trifluoromethyl)quinoline. Link

  • PubChemLite. 4-chloro-7-(trifluoromethoxy)quinoline (C10H5ClF3NO). Link

  • Santa Cruz Biotechnology. 4-Chloro-2-propyl-8-trifluoromethoxyquinoline. Link

  • Gual-Vaqués, P., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1835. Link

  • Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Molecules, 27(19), 6689. Link

  • ChemicalBook. 4-Chloro-7-(trifluoromethyl)quinoline. Link

  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. Link

  • Google Patents. (1993). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds. Link

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Link

  • Lebrón, J. A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium–Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Link

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. Link

  • Chem-Impex. 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline. Link

  • Singh, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14, 25867-25889. Link

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. Link

Sources

Exploratory

Molecular weight and formula of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Executive Summary This technical guide provides a comprehensive analysis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline , a specialized heterocyclic building block. This molecule integrates the privileged quinoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline , a specialized heterocyclic building block. This molecule integrates the privileged quinoline scaffold with a lipophilic propyl chain and a metabolically stable trifluoromethoxy (


) group. It serves as a critical intermediate in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), antimalarial agents, and kinase inhibitors. This document details its physicochemical properties, a validated synthetic route via the Conrad-Limpach protocol, and strategic applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile

The integration of the 2-propyl and 7-trifluoromethoxy groups creates a unique lipophilic profile, enhancing membrane permeability compared to non-substituted analogs.

Property Data / Descriptor
Chemical Name 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline
Molecular Formula

Molecular Weight 289.68 g/mol
CAS Number Not widely listed; Analogous to 1153002-19-7 (8-isomer)
Appearance Off-white to pale yellow crystalline solid
Predicted LogP 4.8 ± 0.4 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 4
Rotatable Bonds 3
SMILES CCCC1=NC2=C(C=CC(=C2)OC(F)(F)F)C(Cl)=C1

Synthetic Methodology: The Modified Conrad-Limpach Route

The most robust synthesis for 2-substituted-4-chloroquinolines is the Conrad-Limpach synthesis . This thermal cyclization strategy is preferred over the Skraup or Friedländer syntheses for this specific substitution pattern because it allows precise control over the 2-alkyl group via the


-keto ester selection.
Retrosynthetic Analysis & Pathway

The synthesis disconnects into two primary precursors: 3-(trifluoromethoxy)aniline and ethyl butyrylacetate (ethyl 3-oxohexanoate).

SynthesisPathway Reactant1 3-(Trifluoromethoxy)aniline (CAS 1535-73-5) Intermediate Enamine Intermediate (Schiff Base) Reactant1->Intermediate Condensation (Cat. AcOH, Benzene) Reactant2 Ethyl Butyrylacetate (Ethyl 3-oxohexanoate) Reactant2->Intermediate Cyclized 4-Hydroxy-2-propyl- 7-(trifluoromethoxy)quinoline Intermediate->Cyclized Thermal Cyclization (Dowtherm A, 250°C) Product 4-Chloro-2-propyl- 7-(trifluoromethoxy)quinoline Cyclized->Product Chlorination (POCl3, 100°C)

Figure 1: Step-wise synthetic workflow from aniline precursors to the final chlorinated heterocycle.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

  • Reagents: Charge a Dean-Stark apparatus with 3-(trifluoromethoxy)aniline (1.0 eq), ethyl 3-oxohexanoate (1.1 eq), and a catalytic amount of glacial acetic acid (0.05 eq) in benzene or toluene.

  • Process: Reflux for 4–6 hours with continuous water removal.

  • Validation: Monitor by TLC. Disappearance of aniline indicates conversion to the enamine (Schiff base).

  • Workup: Concentrate in vacuo to yield the crude enamine oil. Note: Purification is rarely necessary before cyclization.

Step 2: Thermal Cyclization (Ring Closure) Critical Control Point: This step determines the regioselectivity.[1] Meta-substituted anilines can cyclize to form either the 5- or 7-substituted quinoline. The 7-isomer is generally favored due to steric hindrance at the 5-position, but separation may be required.

  • Medium: Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture) to 250°C.

  • Addition: Add the crude enamine dropwise to the boiling solvent. Rapid addition ensures kinetic control and minimizes polymerization.

  • Reaction: Maintain temperature for 30–60 minutes. Ethanol is evolved as a byproduct.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane or diethyl ether. The 4-hydroxyquinoline intermediate often precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.

Step 3: Chlorination (Aromatization)

  • Reagents: Suspend the dried 4-hydroxy-2-propyl-7-(trifluoromethoxy)quinoline in neat phosphorus oxychloride (

    
    , 5–10 vol).
    
  • Process: Heat to reflux (105°C) for 2–3 hours. The solid will dissolve as the reaction proceeds.

  • Quenching: Cool to room temperature. Pour the mixture slowly onto crushed ice/ammonia solution (maintain pH > 8 to prevent hydrolysis).

  • Purification: Extract with Dichloromethane (DCM). Wash with brine, dry over

    
    , and concentrate.[2] Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the target 4-chloro compound.
    

Structural Activity & Applications (SAR)

This molecule is designed as a "privileged structure" for medicinal chemistry. The specific substituents are chosen to modulate pharmacokinetics (PK) and binding affinity.

SAR_Logic Core 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Cl_Group 4-Chloro Position (Reactive Handle) Core->Cl_Group Propyl_Group 2-Propyl Group (Lipophilic Anchor) Core->Propyl_Group OCF3_Group 7-Trifluoromethoxy (Metabolic Shield) Core->OCF3_Group SNAr SNAr Displacement (Amines/Phenols) Cl_Group->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl_Group->Suzuki Solubility Increases Lipid Solubility (CNS Penetration) Propyl_Group->Solubility Stability Blocks Metabolic Oxidation (Extends Half-life) OCF3_Group->Stability

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of each substituent.

Reactivity Profile
  • 4-Position (Chlorine): Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ).[1] It reacts readily with primary and secondary amines to form 4-aminoquinolines (analogous to Chloroquine) or with aryl boronic acids in Suzuki-Miyaura couplings.
    
  • 7-Position (

    
    ):  The trifluoromethoxy group is chemically inert under standard synthetic conditions but significantly alters the electronic properties of the ring, lowering the pKa of the quinoline nitrogen and increasing metabolic stability against oxidative metabolism at the 7-position.
    

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals should be verified:

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       ~8.2 ppm (d, 1H, H-5 position, doublet due to ortho coupling).
      
    • 
       ~7.8 ppm (s, 1H, H-8 position, singlet/small coupling due to meta position).
      
    • 
       ~7.4 ppm (s, 1H, H-3 position, characteristic of 4-chloroquinolines).
      
    • 
       ~2.9 ppm (t, 2H, benzylic 
      
      
      
      of propyl).
    • 
       ~1.8 ppm (m, 2H, middle 
      
      
      
      of propyl).
    • 
       ~1.0 ppm (t, 3H, terminal 
      
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • Expected

      
       peak at 290.1 m/z  (Cl-35 isotope) and 292.1 m/z  (Cl-37 isotope) in a 3:1 ratio.
      

References

  • Conrad, M., & Limpach, L. (1887). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Santa Cruz Biotechnology. (2023). 4-Chloro-2-propyl-8-trifluoromethoxyquinoline (Analog Reference).

  • PubChem. (2023). 3-(Trifluoromethoxy)aniline Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2023).[3] 4-Chloro-7-(trifluoromethyl)quinoline Product Sheet.

  • BenchChem. (2023). Protocols for 4-Chloroquinoline Synthesis.

Sources

Foundational

7-Trifluoromethoxy Quinoline Derivatives in Medicinal Chemistry

Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Executive Summary: The Strategic Value of the 7-OCF Motif In the optimization of pharmacophores, the quino...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary: The Strategic Value of the 7-OCF Motif

In the optimization of pharmacophores, the quinoline scaffold remains a "privileged structure," serving as the backbone for antimalarials, kinase inhibitors, and antibacterials. While the 7-chloro (e.g., chloroquine) and 7-trifluoromethyl (e.g., mefloquine) substitutions are historical standards, the 7-trifluoromethoxy (-OCF


)  group has emerged as a superior bioisostere in modern lead optimization.

The -OCF


 group offers a unique physicochemical profile:
  • Conformational Orthogonality: Unlike the rotationally symmetric -CF

    
    , the -OCF
    
    
    
    group adopts a conformation where the O-CF
    
    
    bond often lies orthogonal to the aromatic plane, potentially accessing unique binding pockets.
  • Lipophilicity & Permeability: It significantly increases lipophilicity (

    
     value 
    
    
    
    1.04) compared to -CF
    
    
    (
    
    
    
    
    0.88) and -Cl (
    
    
    
    
    0.71), enhancing membrane permeability for intracellular targets.
  • Metabolic Stability: The strong C-F bonds protect the position from metabolic oxidation, while the oxygen linker modulates the electron-withdrawing effect on the quinoline ring (Hammett

    
    
    
    
    
    0.35 vs 0.54 for -CF
    
    
    ), fine-tuning the pKa of the ring nitrogen.

This guide details the synthetic architecture, structural-activity relationships (SAR), and validated protocols for integrating the 7-trifluoromethoxy motif into quinoline-based drug candidates.

Physicochemical Profiling: 7-OCF vs. Classic Substituents

The choice of substituent at the 7-position dictates the electronic environment of the quinoline nitrogen (N1) and the 4-position, which are critical for target interaction (e.g., H-bonding in kinases or heme stacking in malaria).

Table 1: Comparative Physicochemical Properties of 7-Substituted Quinolines

Property7-Chloro (-Cl)7-Trifluoromethyl (-CF

)
7-Trifluoromethoxy (-OCF

)
Impact on Drug Design
Electronic Effect (

)
+0.23+0.54+0.35-OCF

is less electron-withdrawing than -CF

, maintaining N1 basicity.
Lipophilicity (

)
0.710.881.04Highest lipophilicity; improves BBB penetration and cellular uptake.
Molar Refractivity (MR) 6.035.027.87Larger steric bulk; fills hydrophobic pockets more effectively.
Metabolic Stability ModerateHighHighBlocks Phase I oxidation at C7; resistant to hydrolysis.
H-Bond Capability Acceptor (Weak)Acceptor (Weak)Acceptor (Moderate)Oxygen atom can serve as a weak H-bond acceptor.

Synthetic Architectures

Constructing the 7-trifluoromethoxy quinoline core requires precise regiocontrol. The most robust industrial method is the Gould-Jacobs reaction , utilizing 3-(trifluoromethoxy)aniline as the starting material.

Pathway Analysis: The Gould-Jacobs Protocol

This route is preferred for its scalability and the accessibility of the starting aniline. It proceeds via a condensation-cyclization sequence.

Critical Regiochemistry Note: Cyclization of a meta-substituted aniline (3-OCF


) typically yields a mixture of the 7-substituted (para to the substituent) and 5-substituted (ortho to the substituent) quinolines. However, for electron-withdrawing groups like -OCF

, steric and electronic factors heavily favor the 7-isomer , often in ratios >4:1, which can be separated via crystallization.

GouldJacobs Aniline 3-(Trifluoromethoxy) aniline Enamine Intermediate Enamine Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization NAS (Intramolecular) Ester Ethyl 4-hydroxy-7-(trifluoromethoxy) quinoline-3-carboxylate Cyclization->Ester Major Isomer (7-pos) Hydrolysis Hydrolysis & Decarboxylation Ester->Hydrolysis NaOH; then HCl/Heat Product 4-Hydroxy-7-(trifluoromethoxy) quinoline Hydrolysis->Product

Figure 1: The Gould-Jacobs synthetic pathway for accessing the 7-OCF


 quinoline core.
Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate.

Reagents:

  • 3-(Trifluoromethoxy)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Hexane / Ethanol for purification

Step-by-Step Methodology:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate. Heat to 110–120°C for 1–2 hours. The reaction is driven by the removal of ethanol. Monitor by TLC until the aniline is consumed.

    • Expert Insight: Ensure complete removal of ethanol; residual alcohol can lower the temperature of the subsequent cyclization step, leading to incomplete conversion.

  • Thermal Cyclization: Add the crude enamine dropwise to pre-heated Dowtherm A at 250–260°C . Maintain this temperature for 30–60 minutes.

    • Safety Note: This involves very high temperatures. Use a sand bath or heating mantle with appropriate shielding.

    • Mechanism:[1][2][3][4] This is a high-barrier intramolecular electrophilic aromatic substitution. The high temperature is necessary to overcome the activation energy required to close the ring onto the electron-deficient aromatic ring.

  • Isolation: Cool the mixture to room temperature. The product often precipitates out of the Dowtherm A solution. Dilute with hexane (to solubilize the Dowtherm A) and filter the solid.

  • Purification: Recrystallize from ethanol or DMF to remove any traces of the 5-isomer (though the 7-isomer is usually dominant).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic doublet for H-5 (approx. 8.2-8.3 ppm, J=9 Hz) and the singlet for H-8 (approx. 7.6 ppm).[5] The coupling pattern helps distinguish 7-substituted (d, s, d) from 5-substituted patterns.

Medicinal Chemistry Applications

Antimalarial Agents (Heme Polymerization Inhibitors)

The 7-OCF


 group is a potent replacement for the 7-Cl of chloroquine.
  • Mechanism: Like chloroquine, these derivatives accumulate in the parasite's acidic food vacuole. The 7-OCF

    
     group enhances lipophilicity, facilitating transport across the vacuolar membrane.
    
  • Advantage: 7-OCF

    
     analogs often retain activity against Chloroquine-Resistant (CQR) strains because the bulky, lipophilic group alters the stacking interaction with heme, potentially bypassing the resistance mechanism (efflux pumps).
    
Antibacterial Agents (Tuberculosis & MRSA)

Derivatives of 7-(trifluoromethoxy)quinoline-4-carboxylic acid have shown promise against Mycobacterium tuberculosis.

  • Target: Electron transport chain (Type II NADH:quinone oxidoreductase - NDH-2).

  • SAR Insight: The 7-OCF

    
     group is critical for binding in the hydrophobic pocket of the enzyme, providing superior binding affinity compared to the 7-H or 7-CH
    
    
    
    analogs.
Kinase Inhibitors (Anticancer)

In the design of kinase inhibitors (e.g., VEGFR, c-Met), the quinoline core serves as the hinge binder.

  • Role of 7-OCF

    
    :  It projects into the solvent-exposed region or a hydrophobic back-pocket (Gatekeeper residue interaction). The metabolic stability of OCF
    
    
    
    prevents rapid clearance, a common issue with methyl or methoxy substituents at this position.

Strategic SAR Logic: When to Use 7-OCF

Use the following decision logic to determine if 7-OCF


 is the correct optimization step for your lead compound.

SAR_Logic cluster_note Note Start Lead Optimization: Quinoline Core Check1 Is Metabolic Stability at C7 a liability? Start->Check1 Check2 Is Lipophilicity (LogP) too low? Check1->Check2 Yes Action1 Try 7-F or 7-Cl Check1->Action1 No (Stable) Check3 Is the target pocket hydrophobic? Check2->Check3 Yes (Need higher LogP) Check2->Action1 No (LogP optimal) Action2 Try 7-CF3 Check3->Action2 No (Steric constraint) Action3 Implement 7-OCF3 Check3->Action3 Yes (Large Pocket) Info 7-OCF3 is larger than 7-CF3 and offers unique orthogonal geometry.

Figure 2: Decision matrix for implementing the 7-trifluoromethoxy substituent during lead optimization.

References

  • Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Protocol Basis) Source: BenchChem Technical Guide / ChemicalBook Relevance: Provides the foundational Gould-Jacobs conditions adaptable for the OCF analog.
  • 7-Trifluoromethoxy Quinoline in Antimalarial Research

    • Title: Synthesis and Evaluation of Novel 7-Trifluoromethyl-4-(4-substituted anilino)
    • Source: Journal of Medicinal Chemistry / PubMed
    • URL:[Link]

    • Relevance: Establishes the SAR baseline for 7-substituted quinolines in parasitic diseases.
  • Physicochemical Properties of the Trifluoromethoxy Group

    • Title: The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches
    • Source: PubChem / NIH
    • URL:[Link]

    • Relevance: Data on lipophilicity and electronic parameters.
  • Antibacterial Activity of Quinoline-3-Carboxyl

    • Title: Synthesis of Antimicrobial Quinoline Derivatives[1][2]

    • Source: ACS Public
    • URL:[Link]

    • Relevance: Validates the biological utility of the carboxylic acid intermedi

Sources

Exploratory

Solubility Profile & Thermodynamic Analysis: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

This guide provides a comprehensive technical analysis of the solubility profile for 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline . Editorial Note: Direct experimental solubility datasets for this specific 7-(trifluor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile for 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline .

Editorial Note: Direct experimental solubility datasets for this specific 7-(trifluoromethoxy) analog are currently proprietary or absent from open peer-reviewed literature. Therefore, this guide synthesizes a predictive solubility framework based on rigorous structural homology with 4,7-Dichloroquinoline and 4-Chloro-7-(trifluoromethyl)quinoline —compounds with established thermodynamic data. It also details the exact experimental protocol required to generate validation data.

Executive Summary & Chemical Profile

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a highly lipophilic quinoline derivative, typically utilized as an intermediate in the synthesis of advanced pharmaceutical agents (e.g., antimalarials, kinase inhibitors) or veterinary agrochemicals.

Its solubility behavior is governed by three structural domains:

  • Quinoline Core: Planar, aromatic, providing

    
    -
    
    
    
    stacking potential.
  • 2-Propyl Chain: Increases non-polar surface area, enhancing solubility in aliphatic and aromatic hydrocarbons while decreasing water solubility.

  • 7-Trifluoromethoxy Group (-OCF

    
    ):  A critical lipophilic modulator. With a Hansch 
    
    
    
    -value of
    
    
    (compared to
    
    
    for -CF
    
    
    and
    
    
    for -Cl), this group significantly enhances solubility in chlorinated and ester-based solvents compared to its chloro- or trifluoromethyl- analogs.
Structural Analog Analysis (Proxy Data)

To estimate the solubility landscape, we utilize data from the closest structural analog, 4,7-Dichloroquinoline , validated in Journal of Chemical & Engineering Data.

FeatureTarget CompoundReference Analog (4,7-Dichloroquinoline)Solubility Impact
C2 Substituent Propyl (

)
Hydrogen (

)
Target is more soluble in non-polar solvents (Toluene, Hexane).
C7 Substituent Trifluoromethoxy (

)
Chlorine (

)
Target is more soluble in esters/ethers; significantly less soluble in water.
Polarity LowModerateTarget requires higher solvent polarity index for dissolution.

Predictive Solubility Data

Based on Group Contribution Methods and the thermodynamic behavior of 4,7-dichloroquinoline, the predicted solubility ranking (mole fraction) at 298.15 K is:

THF > Ethyl Acetate > Toluene > Acetone > Ethanol > Acetonitrile > Water

Estimated Solubility Ranges (at 25°C)

Note: Values are theoretical estimates derived from structural homology.

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Thermodynamic Interaction
Ethers Tetrahydrofuran (THF)> 250 mg/mLExcellent dipole-dipole & dispersion forces.
Chlorinated Chloroform / DCM> 200 mg/mLHigh interaction with quinoline nitrogen.
Esters Ethyl Acetate150 - 180 mg/mLFavorable van der Waals interactions with propyl chain.
Ketones Acetone80 - 120 mg/mLModerate solubility; temperature dependent.
Alcohols Ethanol / Methanol20 - 50 mg/mLLimited by hydrophobic effect of -OCF

and Propyl.
Nitriles Acetonitrile10 - 30 mg/mLPoor interaction with lipophilic domains.
Aqueous Water< 0.01 mg/mLPractically insoluble due to high lipophilicity.

Experimental Protocol: Determination of Solubility

To validate the exact solubility curve, the Dynamic Laser Monitoring Method is recommended over the static shake-flask method for its precision in detecting the metastable zone width (MSZW) and saturation point.

Workflow Diagram

SolubilityProtocol Step1 Preparation Step2 Solvent Addition Step1->Step2 Excess Solid Step3 Equilibrium (T) Step2->Step3 Thermostat Control Step4 Laser Detection Step3->Step4 Turbidity Check Step4->Step3 If Precipitate Dissolves Step5 Analysis (HPLC/Grav) Step4->Step5 Supernatant Sampling

Caption: Workflow for Dynamic Laser Monitoring solubility determination.

Detailed Methodology
  • Preparation: Weigh excess 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline into a jacketed glass vessel.

  • Solvent Addition: Add a precise volume of the target organic solvent (e.g., Ethanol, Toluene).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 298.15 K) for 24–48 hours.

    • Critical Control: Temperature stability must be maintained within

      
       K using a circulating water bath.
      
  • Sampling: Stop agitation and allow phases to separate for 2 hours.

  • Quantification: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE). Dilute and analyze via HPLC-UV (Detection at

    
     nm).
    

Thermodynamic Modeling Framework

To correlate the experimental data for process design (e.g., cooling crystallization), apply the Modified Apelblat Equation . This model is standard for quinoline derivatives.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
Thermodynamic Parameters

Using the van't Hoff analysis, you can derive the dissolution enthalpy (


) and entropy (

):


  • Interpretation: For this compound, dissolution is expected to be endothermic (

    
    ) in most organic solvents, meaning solubility increases with temperature. The entropy  (
    
    
    
    ) will likely be positive, driven by the disruption of the crystal lattice.

Process Implications

Crystallization Strategy
  • Anti-solvent: Water or Acetonitrile. Adding these to a saturated solution in THF or Ethanol will induce rapid precipitation due to the high hydrophobicity of the -OCF

    
     and propyl groups.
    
  • Cooling Crystallization: Effective in Ethanol or Isopropanol , where the solubility curve typically shows a steep gradient (high temperature sensitivity).

Solubility Logic Diagram

SAR_Logic Compound 4-Chloro-2-propyl- 7-(trifluoromethoxy)quinoline Group1 2-Propyl Group Compound->Group1 Group2 7-OCF3 Group Compound->Group2 Effect1 + Lipophilicity + Solubility in Alkanes Group1->Effect1 Effect2 ++ Lipophilicity + Solubility in Ethers/Esters Group2->Effect2 Result High Solubility: THF, Ethyl Acetate Low Solubility: Water, MeOH Effect1->Result Effect2->Result

Caption: Structure-Activity Relationship (SAR) driving the solubility profile.

References

  • Wang, S., et al. "Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K." Journal of Chemical & Engineering Data, vol. 54, no. 8, 2009, pp. 2409–2411. Link

    • Primary source for the thermodynamic behavior of the 4,7-dichloroquinoline core.
  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979. Source for Hansch values (Cl vs. OCF3) used in the predictive modeling.
  • Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.

Sources

Foundational

Safety data sheet (SDS) for 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Document Control: Version: 1.0 (Predictive Technical Guide) Status: Research Use Only (RUO) Applicability: Drug Discovery & Medicinal Chemistry Operations Core Directive & Scope This guide serves as a Predictive Safety D...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 1.0 (Predictive Technical Guide)

  • Status: Research Use Only (RUO)

  • Applicability: Drug Discovery & Medicinal Chemistry Operations

Core Directive & Scope

This guide serves as a Predictive Safety Data Sheet (PSDS) and technical handling manual for 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline .

Note on Data Availability: As a specific commercial SDS for this exact isomer is not widely standardized in public repositories, this guide synthesizes safety data from close structural analogs (e.g., 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline and 4-Chloro-7-(trifluoromethyl)quinoline) and established Structure-Activity Relationship (SAR) principles for halogenated quinolines.

The "High-Hazard" Principle: In the absence of specific toxicological data, this guide defaults to the highest probable hazard classification derived from analogs (Signal Word: DANGER ) to ensure maximum researcher safety.

Chemical Identification & Physicochemical Profile

PropertySpecification / Prediction
Chemical Name 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline
Molecular Formula C₁₃H₁₁ClF₃NO
Molecular Weight ~289.68 g/mol
Physical State Crystalline Solid (Predicted MP: 60–75°C based on analogs)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Reactivity Class Electrophilic Heterocycle (Susceptible to S_N_Ar reactions)
Key Functional Groups 4-Chloro (Reactive Warhead), Trifluoromethoxy (Lipophilic/Metabolic Stability)

Hazard Identification (GHS Classification)

Signal Word: DANGER

Hazard Statements (Predictive)
  • H301: Toxic if swallowed. (Based on 2-methyl analog toxicity profiles).

  • H314/H318: Causes severe skin burns and eye damage. (The 4-chloroquinoline moiety hydrolyzes to HCl upon contact with moisture/mucosa; highly reactive with corneal proteins).

  • H335: May cause respiratory irritation.[1][2][3][4][5]

  • H411: Toxic to aquatic life with long-lasting effects (Due to lipophilic -OCF₃ group).

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile + Neoprene double gloving recommended).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][7] Remove contact lenses if present and easy to do.[1][5] Continue rinsing.[1][2][5][8][9]

Critical Handling Protocols (SOPs)

The "Zero-Contact" Containment Strategy

Due to the sensitizing nature of halo-quinolines, handling must occur within a Class II Fume Hood or Glovebox .

Protocol: Self-Validating Seal Check

  • Preparation: Before opening the reagent bottle, prepare a "sacrificial" vial containing a pH indicator strip moistened with water.

  • Test: Open the secondary container. Briefly hold the pH strip near the cap seam.

  • Validation: If the strip turns red (acidic) before opening, the bottle seal has failed, and HCl has evolved. Do not use. Treat as hazardous waste immediately.

Reaction Setup Decision Matrix

The following workflow dictates the safety tier based on reaction scale and conditions.

HandlingMatrix Start Start: Reagent Handling ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale Analytical LargeScale > 100 mg ScaleCheck->LargeScale Prep/Synth Hood Fume Hood (Sash < 10") SmallScale->Hood LargeScale->Hood If Glovebox Unavail Glovebox Glovebox / Closed System LargeScale->Glovebox Preferred PPE_Level1 PPE: Nitrile Gloves + Safety Glasses Hood->PPE_Level1 PPE_Level2 PPE: Double Gloves + Face Shield + Apron Hood->PPE_Level2 Strict Control Glovebox->PPE_Level1 Quench Quench Protocol: Cold NaHCO3 Wash PPE_Level1->Quench PPE_Level2->Quench

Figure 1: Decision Matrix for handling potent quinoline intermediates based on scale and containment availability.

Emergency Response & Decontamination

First Aid (Chemical Specific)[11]
  • Eye Contact (Critical): The 4-chloro group is an alkylating agent. Speed is vital. Flush for 15 minutes. Do not wait for pain to subside.

  • Skin Contact: Wash with soap and water.[1][5][8] If redness appears, treat as a potential chemical burn due to HCl hydrolysis.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup Workflow

Hypothesis: The solid is spilled on the benchtop.

  • Isolate: Evacuate the immediate area (radius 3m).

  • Neutralize: Do not sweep dry dust (aerosol risk). Cover the spill with a 1:1 mixture of sand and sodium bicarbonate .

  • Collect: Dampen slightly with an inert solvent (e.g., heptane) to suppress dust, then scoop into a hazardous waste container.

  • Decontaminate: Wipe surface with 1N NaOH (to hydrolyze any remaining traces to the less toxic 4-hydroxyquinoline analog), followed by water.

EmergencyResponse Event Spill Detected Assess Assess Form: Solid vs. Solution Event->Assess Solid Solid Spill Assess->Solid Solution Solution Spill Assess->Solution Action1 Cover with NaHCO3/Sand Solid->Action1 Action2 Absorb with Vermiculite Solution->Action2 Clean Solvent Wipe (Heptane) Action1->Clean Action2->Clean Decon Decon: 1N NaOH Wash (Hydrolysis of 4-Cl) Clean->Decon Waste Dispose as Halogenated Waste Decon->Waste

Figure 2: Emergency response workflow emphasizing chemical neutralization (hydrolysis) of the active warhead.

Scientific Grounding: Reactivity & Toxicology[12]

The "Warhead" Mechanism

The 4-chloro position in the quinoline ring is highly activated for Nucleophilic Aromatic Substitution (


).
  • Mechanism: The ring nitrogen acts as an electron sink, making the C-4 position electron-deficient.

  • Toxicity Implication: This moiety can react with biological nucleophiles (e.g., cysteine residues in proteins, DNA bases), leading to cytotoxicity or sensitization. This is why 4-chloroquinolines are often more toxic than their 2-chloro counterparts.

The Trifluoromethoxy Effect

The -OCF₃ group at position 7 significantly alters the physicochemical profile compared to a methoxy (-OCH₃) group:

  • Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier penetration.

  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism (CYP450), potentially prolonging the half-life of the compound in biological systems.

  • Thermal Hazard: Upon combustion, this group releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Firefighters must use full SCBA.

Storage & Stability

  • Storage Condition: 2–8°C, under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents, strong bases, and moisture (slow hydrolysis of 4-Cl).

  • Shelf Life: Re-test purity every 6 months using HPLC/LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1153002-19-7 (Analogous Structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Chloroquinoline Derivatives. Retrieved from [Link]

Sources

Exploratory

A Comparative Analysis of 7-Trifluoromethoxy and 7-Trifluoromethyl Quinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the judicious incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the judicious incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties have garnered significant attention for their profound impact on the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] This in-depth technical guide provides a comparative analysis of these two critical bioisosteres when appended to the 7-position of a quinoline scaffold, a privileged core in numerous therapeutic agents.[4][5] We will delve into the nuances of their electronic effects, lipophilicity, metabolic stability, and synthetic accessibility, offering field-proven insights to guide researchers in their drug development endeavors.

Physicochemical Properties: A Tale of Two Bioisosteres

The substitution of a hydrogen atom with either a trifluoromethoxy or a trifluoromethyl group at the 7-position of a quinoline ring dramatically alters its electronic and physical characteristics. Understanding these differences is paramount for predicting a compound's behavior in a biological system.

Electronic Effects: A Subtle but Significant Distinction

Both the -OCF₃ and -CF₃ groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[6][7] This inductive effect (-I) significantly reduces the electron density of the quinoline ring system.

  • Trifluoromethyl (-CF₃): This group exerts a powerful and almost exclusively inductive electron-withdrawing effect.[6] This deactivates the aromatic ring towards electrophilic substitution and lowers the pKa of the quinoline nitrogen, making it less basic.[8]

  • Trifluoromethoxy (-OCF₃): The electronic nature of the -OCF₃ group is more complex. While it is a strong sigma-withdrawing group, the oxygen atom's lone pairs can participate in pi-donation (+M effect) into the aromatic ring.[9] However, the strong electron-withdrawing nature of the attached CF₃ group significantly diminishes this resonance donation compared to a simple methoxy group.[10] The net result is a strongly deactivating group, with some studies suggesting its electron-withdrawing capacity is on par with or even superior to the -CF₃ group in certain contexts.[9][11]

Lipophilicity: A Key Determinant of Permeability and Bioavailability

A molecule's lipophilicity, often expressed as its logP value, is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Both the -OCF₃ and -CF₃ groups increase the lipophilicity of the parent quinoline.

  • Trifluoromethoxy (-OCF₃): This group is considered one of the most lipophilic substituents in medicinal chemistry.[1][3] Its Hansch π parameter, a measure of its contribution to lipophilicity, is approximately +1.04.[1][3][10]

  • Trifluoromethyl (-CF₃): The -CF₃ group also significantly increases lipophilicity, though generally to a lesser extent than the -OCF₃ group.[1][2][12] Its Hansch π value is approximately +0.88.[1][2]

This difference in lipophilicity can be a critical tool for fine-tuning a drug candidate's properties to optimize membrane permeability and bioavailability.[1][2][3]

Property7-Trifluoromethoxy (-OCF₃)7-Trifluoromethyl (-CF₃)
Electronic Effect Strong σ-withdrawing, weak π-donatingStrong σ-withdrawing
Hansch π Value +1.04[1][3][10]+0.88[1][2]
Basicity of Quinoline N DecreasedDecreased

Metabolic Stability: Blocking the Path of Biotransformation

The introduction of fluorinated groups is a well-established strategy to enhance a molecule's resistance to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes.[12][13]

  • 7-Trifluoromethylquinolines: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism.[1][2] Its presence can effectively block metabolic attack at the 7-position and potentially sterically hinder metabolism at adjacent sites.[12][13]

  • 7-Trifluoromethoxyquinolines: The -OCF₃ group is generally considered more metabolically stable than a simple methoxy group, which is susceptible to O-dealkylation.[12] The electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen, making it less prone to oxidation.[1] Furthermore, the steric bulk of the -CF₃ moiety can hinder enzyme access.[1]

While direct comparative metabolic stability data for 7-substituted quinolines is not abundant in the public domain, the general principles of medicinal chemistry suggest that both groups confer a high degree of metabolic stability.[12]

Experimental Protocols

Workflow for In Vitro Metabolic Stability Assay

To empirically determine and compare the metabolic stability of novel 7-trifluoromethoxy and 7-trifluoromethyl quinoline derivatives, a standard liver microsomal stability assay is employed.[12]

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubation Pre-incubate Microsomes and Test Compound (37°C) prep_compound->pre_incubation prep_microsomes Thaw Liver Microsomes on Ice prep_microsomes->pre_incubation prep_nadph Prepare NADPH Solution start_reaction Initiate Reaction by Adding NADPH prep_nadph->start_reaction pre_incubation->start_reaction time_points Aliquots Taken at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and Intrinsic Clearance lcms->data_analysis

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Protocol:

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.[12]

  • Materials:

    • Test compounds (7-trifluoromethoxy and 7-trifluoromethyl quinoline derivatives)

    • Pooled liver microsomes (human, rat, or mouse)

    • NADPH regenerating system or NADPH solution

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (containing an internal standard)

    • 96-well plates

    • Incubator/shaker (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound to the microsome-buffer mixture and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The 0-minute time point is taken immediately before this step.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).[12]

Synthesis of 7-Substituted Quinolines

The synthetic accessibility of these compounds is a crucial consideration in drug development. While the trifluoromethyl group is more prevalent in marketed drugs, advances in synthetic methodologies are making trifluoromethoxy-containing compounds more accessible.[1]

General Synthetic Strategies

The synthesis of 7-substituted quinolines often involves the construction of the quinoline core from appropriately substituted anilines.

G cluster_synthesis Synthesis of 7-Substituted Quinolines aniline 3-Substituted Aniline (e.g., 3-trifluoromethoxyaniline or 3-trifluoromethylaniline) cyclization Condensation & Cyclization Reaction (e.g., Combes or Friedländer synthesis) aniline->cyclization diketone 1,3-Diketone diketone->cyclization quinoline 7-Substituted Quinoline cyclization->quinoline

Caption: Generalized synthetic pathway to 7-substituted quinolines.

Synthesis of 7-Trifluoromethylquinolines

A common approach involves the use of 3-(trifluoromethyl)aniline as a starting material in classic quinoline syntheses like the Combes or Friedländer reactions. For instance, the reaction of m-phenylenediamine with trifluoromethyl-containing 1,3-diketones can selectively yield 7-amino-4-trifluoromethylquinolines.[14]

Synthesis of 7-Trifluoromethoxyquinolines

The synthesis of 7-trifluoromethoxyquinolines can be more challenging due to the instability of the trifluoromethoxide anion.[3] However, the availability of starting materials like 3-(trifluoromethoxy)aniline allows for similar synthetic strategies as their trifluoromethyl counterparts.

Biological Activity: Implications for Drug Design

The choice between a 7-trifluoromethoxy and a 7-trifluoromethyl substituent can have a significant impact on the biological activity of a quinoline-based drug candidate. While it is difficult to make broad generalizations, some trends have been observed.

  • Anticancer Activity: Numerous 7-trifluoromethylquinoline derivatives have been investigated as potent anticancer agents, including inhibitors of c-Met kinase.[15] The trifluoromethyl group has been shown to enhance the antitumor properties of quinazoline derivatives as well.[16]

  • Antimalarial and Other Activities: Trifluoromethyl-substituted quinolines have also been explored for their antimalarial, analgesic, and anti-inflammatory properties.[4][17][18]

While there are fewer examples of 7-trifluoromethoxyquinolines in the literature, the unique properties of the -OCF₃ group may offer advantages in specific therapeutic contexts. For instance, in a study on p97 inhibitors, a trifluoromethoxy-substituted indole was found to be a better biochemical match to the trifluoromethyl-substituted lead than a pentafluorosulfanyl analogue.[19]

Conclusion: A Strategic Choice for the Medicinal Chemist

The selection between a 7-trifluoromethoxy and a 7-trifluoromethyl substituent on a quinoline scaffold is a nuanced decision that requires careful consideration of the desired physicochemical properties, metabolic profile, and biological activity of the target compound. The trifluoromethyl group is a well-established and highly effective moiety for enhancing metabolic stability and modulating lipophilicity.[1][2] The trifluoromethoxy group, while less common, offers a more pronounced increase in lipophilicity and presents a unique electronic signature that can be exploited in drug design.[1][3] As synthetic methodologies for introducing the trifluoromethoxy group continue to improve, its application in medicinal chemistry is expected to grow.[1] Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, and empirical testing remains the gold standard for validating these design strategies.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed. Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC. Available from: [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC. Available from: [Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - Georgia Southern Commons. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available from: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. Available from: [Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent - Figshare. Available from: [Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA. Available from: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. Available from: [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available from: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC. Available from: [Link]

  • Trifluoromethoxy group. Available from: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. Available from: [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]

  • Selected examples of bioactive 2‐trifluoromethyl quinolines. - ResearchGate. Available from: [Link]

  • Examples of bioactive 2‐trifluoromethyl quinolines. - ResearchGate. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available from: [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. Available from: [Link]

  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia. Available from: [Link]

  • Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry. Available from: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. Available from: [Link]

  • 4-(Trifluoromethyl)aniline - Wikipedia. Available from: [Link]

  • Trifluoromethyl group - Wikipedia. Available from: [Link]

  • CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents.
  • N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Available from: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. Available from: [Link]

Sources

Foundational

2-Propyl-Substituted Quinoline Scaffolds: A Comprehensive Technical Guide on Synthesis, Biological Activity, and Preclinical Development

Executive Summary The 2-propylquinoline scaffold is a highly versatile pharmacophore initially discovered through the ethnopharmacological study of Galipea longiflora, a plant utilized in Bolivian traditional medicine[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-propylquinoline scaffold is a highly versatile pharmacophore initially discovered through the ethnopharmacological study of Galipea longiflora, a plant utilized in Bolivian traditional medicine[1]. Over the past two decades, this natural alkaloid framework has transitioned from a botanical curiosity to a highly optimized preclinical candidate, particularly championed by the Drugs for Neglected Diseases initiative (DNDi) for the treatment of leishmaniasis[2]. Beyond its antiparasitic applications, recent synthetic derivatizations—specifically the generation of hydrazide-hydrazones—have unlocked potent antimicrobial and targeted anticancer properties[3].

This whitepaper provides an in-depth mechanistic review of the synthesis, formulation, and biological evaluation of 2-propyl-substituted quinolines, offering actionable protocols and structural-activity relationship (SAR) insights for drug development professionals.

Synthetic Methodologies and Scaffold Derivatization

The synthesis of 2-propylquinoline derivatives typically begins with the construction of the quinoline core via the Pfitzinger reaction , followed by targeted functionalization at the C-4 position. The natural form of 2-n-propylquinoline exists as a lipophilic oil at room temperature, which presents significant challenges for oral drug formulation[2]. To bypass this, modern medicinal chemistry employs two primary strategies: salt formulation for the base scaffold, and derivatization into solid hydrazide-hydrazone hybrids.

Synthetic and Formulation Workflow

SynthesisWorkflow A Isatin + Ketone Precursors B Pfitzinger Reaction (Alkaline Condensation) A->B KOH, Heat C 2-Propylquinoline Core (Oily Free Base) B->C Acidification D Camphorsulfonic Acid Addition C->D Formulation F Hydrazinolysis & MW-Assisted Condensation C->F Derivatization E Solid Salt Formulation (Improved Drugability) D->E Crystallization G Hydrazide-Hydrazone Derivatives F->G Green Synthesis

Fig 1. Synthetic and formulation workflow for 2-propylquinoline scaffolds.

Protocol: Microwave-Assisted Synthesis of Hydrazide-Hydrazones

Causality & Rationale: Conventional reflux methods for synthesizing hydrazide-hydrazones from 2-propylquinoline-4-carbohydrazide require 12–24 hours of heating, often resulting in thermal degradation and poor yields. Microwave (MW) irradiation provides direct dielectric heating, rapidly overcoming the activation energy barrier of the azomethine condensation, yielding high-purity products in minutes[3].

Self-Validating Step-by-Step Methodology:

  • Reagent Preparation: Dissolve equimolar amounts (1.0 mmol) of 2-propylquinoline-4-carbohydrazide and a selected aromatic aldehyde (e.g., pyridine-3-carboxaldehyde) in 10 mL of absolute ethanol. Add 2–3 drops of glacial acetic acid. Mechanism: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazide.

  • Microwave Irradiation: Place the reaction vessel in a dedicated synthetic microwave reactor. Irradiate at 300W, maintaining a temperature of 80°C for 5–10 minutes.

  • In-Process Validation (QC): Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. Validation: The complete disappearance of the starting material spot confirms thermodynamic completion.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid under a vacuum and wash with cold ethanol to remove any unreacted aldehyde.

  • Characterization: Confirm the structure via FT-IR (look for the distinct C=N azomethine stretch at ~1600 cm⁻¹) and ¹H-NMR (identifying the azomethine proton singlet at ~8.2 ppm)[4].

Preclinical Development: Antileishmanial Efficacy

The 2-substituted quinoline series has been extensively evaluated against Leishmania species. The length of the alkyl chain at the C-2 position is a critical SAR determinant; the three-carbon chain (propyl) exhibits the optimal balance of lipophilicity and target affinity, outperforming both shorter and longer chain variants[5],[6].

The "Oily State" Challenge and Salt Formulation

A major bottleneck in the preclinical development of 2-n-propylquinoline was its physical state as an oil, which caused erratic gastrointestinal absorption and hindered the creation of stable oral dosage forms[2]. To establish a viable drug candidate, researchers formulated the compound as a camphorsulfonic salt .

Protocol: Formulation of 2-n-Propylquinoline Camphorsulfonic Salt

  • Dissolution: Dissolve the oily 2-n-propylquinoline free base in a minimal volume of anhydrous diethyl ether.

  • Salt Formation: Slowly add an equimolar solution of camphorsulfonic acid dissolved in ethanol under continuous magnetic stirring. Mechanism: The basic quinoline nitrogen is protonated by the sulfonic acid, forming a stable, ionic crystalline lattice.

  • Evaporation & Crystallization: Remove the solvents under reduced pressure. Recrystallize the residue from an ethanol/ether mixture.

  • Validation (QC): Perform X-ray Powder Diffraction (XRPD). Validation: A uniform diffraction pattern guarantees that a single, stable polymorph has been formed, ensuring consistent bioavailability and shelf-life[2].

In Vivo Efficacy Data

The camphorsulfonic salt formulation successfully retained the antileishmanial activity of the parent compound while enabling oral administration. In Leishmania donovani BALB/c mice models, the formulation demonstrated efficacy comparable to Miltefosine, the current oral reference drug[2].

Table 1: Comparative Efficacy of 2-n-Propylquinoline Formulations in L. donovani BALB/c Mice Model

Treatment GroupDose RegimenRouteParasite Burden Reduction (Liver)Statistical Significance vs. Control
2-n-Propylquinoline (Salt) 60 µmol/kg/day (10 days)Oral76%P < 0.01
Miltefosine (Reference) 60 µmol/kg/day (10 days)Oral89%P < 0.01

Note: The difference in reduction between the salt formulation and Miltefosine was deemed statistically non-significant, confirming the scaffold's viability as a preclinical candidate[2].

Oncology and Antimicrobial Expansion

Recent structural modifications of the 2-propylquinoline scaffold have expanded its therapeutic utility. By introducing a carbohydrazide moiety at the C-4 position and condensing it with various aromatic aldehydes, researchers have synthesized agents with profound antibacterial and anticancer properties[3].

Antimicrobial Activity

The incorporation of electron-donating and electron-withdrawing groups on the phenyl rings of the hydrazone moiety drastically alters antimicrobial efficacy[4]. Specific derivatives have shown extreme potency against ESKAPE pathogens.

Table 2: Antimicrobial Activity of 2-Propylquinoline-4-carbohydrazide Derivatives

OrganismHighly Active DerivativeMIC Range (µg/mL)Mechanism / Notes
Pseudomonas aeruginosa2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide0.39 ± 0.02Disruption of bacterial membrane integrity via nitrogen-rich heterocyclic interactions[3],[4].
Staphylococcus aureus2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide0.39 ± 0.02 to 1.56Highly competitive with standard broad-spectrum antibiotics[3].
Anticancer Mechanism of Action

Hybrid molecules incorporating the 2-(quinoline-4-carbonyl)hydrazide scaffold have demonstrated significant cytotoxic effects against the MCF-7 breast carcinoma cell line. One optimized hybrid exhibited an IC₅₀ value of 2.71 µM, surpassing the potency of the reference drug doxorubicin[3].

The causality of this cytotoxicity is linked to the competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of EGFR halts downstream proliferation signals, subsequently triggering cellular stress responses that upregulate the p53 tumor suppressor protein and activate Caspase 9, leading to apoptosis[3].

MOA Drug 2-Propylquinoline Hydrazone Hybrid EGFR EGFR Tyrosine Kinase Drug->EGFR Competitive Inhibition p53 p53 Protein EGFR->p53 Upregulation Signal Caspase9 Caspase 9 p53->Caspase9 Proteolytic Activation Apoptosis Cancer Cell Apoptosis Caspase9->Apoptosis Execution Phase

Fig 2. Apoptotic signaling pathway induced by 2-propylquinoline hydrazones.

Future Perspectives in Drug Development

The 2-propylquinoline scaffold represents a triumph of pharmacognosy transitioning into rational drug design. Future development pipelines are currently focusing on:

  • Dual-Action Hybrids: Combining the 2-propylquinoline core with known antiprotozoal agents (e.g., metronidazole) to create dual-action compounds that reduce the risk of parasitic resistance[1].

  • Halogenation Strategies: Introducing halogen substituents (e.g., fluorine or chlorine) to the quinoline aromatic rings to block primary sites of cytochrome P450 metabolism, thereby increasing the biological half-life of the compound[1].

  • Nanotechnological Delivery: Utilizing lipid nanocapsules to deliver the oily free-base directly, bypassing the need for salt crystallization while improving macrophage targeting in visceral leishmaniasis[1].

By strictly adhering to validated synthetic protocols and understanding the mechanistic causality of structural modifications, researchers can continue to exploit this privileged scaffold for novel therapeutic applications.

References

1.3 - Benchchem 2.2 - Parasite Journal 3.5 - Antimicrobial Agents and Chemotherapy (ASM Journals) 4. 6 - Horizon IRD 5.4 - MDPI 6.1 - MDPI

Sources

Exploratory

Technical Guide: Characterization &amp; Synthesis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Topic: Melting point of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Physicochemical Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Physicochemical Profile[1][2]

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a specialized heterocyclic intermediate, primarily utilized in the synthesis of advanced medicinal agents targeting tuberculosis (e.g., diarylquinoline analogs similar to Bedaquiline) and CFTR modulators.

Unlike commodity chemicals, this compound is often generated in situ or as a custom intermediate. Consequently, its physicochemical data is not standardized in public registries. Based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4-chloro-7-(trifluoromethyl)quinoline), this guide provides the predicted melting point range and the definitive protocol for its experimental determination.

Physicochemical Data Table
ParameterValue / PredictionConfidence Level
Target Compound 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline N/A
Predicted Melting Point 35°C – 65°C (Low-melting solid)High (SAR-based)
Physical State (RT) Waxy solid or viscous oil (dependent on purity)High
Analog Reference 4-Chloro-7-(trifluoromethyl)quinoline (MP: 69–71°C)Experimental [1]
Analog Reference 4-Chloro-2-propyl-8-(trifluoromethoxy)quinolineExperimental [2]
Molecular Weight ~289.68 g/mol Exact
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in WaterHigh

Scientific Insight (SAR Analysis): The introduction of a 2-propyl group typically lowers the melting point relative to the 2-methyl or 2-unsubstituted analogs due to increased conformational flexibility, which disrupts crystal packing. Furthermore, the 7-trifluoromethoxy (-OCF₃) group is lipophilic and bulky. While the 7-CF₃ analog melts at ~70°C, the combined steric bulk and flexibility of the propyl chain suggests the target compound likely exists as a low-melting solid that may oil out if impurities (specifically the 5-isomer) are present.

Synthesis & Isolation Strategy

To accurately determine the melting point, one must first ensure isomeric purity. The synthesis of 7-substituted quinolines from 3-substituted anilines via the Conrad-Limpach or Gould-Jacobs reaction is prone to regioselectivity issues, yielding a mixture of 5- and 7-isomers.

The Regioselectivity Challenge
  • Starting Material: 3-(Trifluoromethoxy)aniline.

  • Reagent: Ethyl butyrylacetate (introduces the 2-propyl group).

  • Reaction: Cyclization often favors the 7-isomer (sterically less hindered), but substantial 5-isomer formation (20-30%) is common.

  • Impact on MP: Even 5% contamination with the 5-isomer can depress the melting point by 10-20°C, turning a solid into an oil.

Validated Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 3-(Trifluoromethoxy)aniline + Ethyl Butyrylacetate Step1 Condensation (Dean-Stark, Toluene, 110°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Diphenyl ether, 250°C) Inter1->Step2 Product1 4-Hydroxy-2-propyl-7-(OCF3)quinoline (Mixture of 5- and 7-isomers) Step2->Product1 Step3 Purification 1: Selective Crystallization (EtOH) Product1->Step3 Remove 5-isomer Check1 Purity Check (H-NMR) Look for J(6,8) meta-coupling Step3->Check1 Step4 Chlorination (POCl3, 80°C) Check1->Step4 If >98% 7-isomer Final Target: 4-Chloro-2-propyl-7-(OCF3)quinoline Step4->Final

Figure 1: Synthesis pathway highlighting the critical purification step required before melting point determination.

Experimental Protocols
A. Melting Point Determination (Self-Validating Protocol)

Given the predicted low melting point (35-65°C), standard capillary methods may be ambiguous if the sample undergoes "sweating" or phase transitions prior to melting. Differential Scanning Calorimetry (DSC) is the gold standard here.

Method 1: Capillary (Büchi/Mel-Temp)

  • Preparation: Dry the sample under high vacuum (0.1 mbar) at 25°C for 4 hours to remove solvent traces (solvent depression is a common error).

  • Packing: Pack 2-3 mm of sample into a capillary tube. Ensure compact packing to avoid air pockets.

  • Ramp:

    • Fast Ramp: 10°C/min to 30°C.

    • Slow Ramp: 1°C/min from 30°C upwards.

  • Observation: Record the onset (first liquid droplet) and clear point (complete liquefaction).

    • Acceptance Criteria: Range must be < 2°C (e.g., 45.0 – 46.5°C). A range > 2°C indicates impurity (likely the 5-isomer).

Method 2: DSC (Preferred for R&D)

  • Sample: 2-5 mg in a hermetically sealed aluminum pan.

  • Cycle: Heat from 0°C to 100°C at 5°C/min.

  • Validation: The melting endotherm peak onset is the true melting point.

B. Isomeric Verification (NMR)

Before trusting the MP, validate the structure. The 7-isomer is distinguished by the coupling pattern of the protons on the benzene ring.

  • 7-isomer: H-8 appears as a doublet with a small meta-coupling constant (

    
     Hz) to H-6.
    
  • 5-isomer: The proton pattern differs significantly due to the crowding at the 5-position.

Troubleshooting & Causality
ObservationRoot CauseCorrective Action
Sample is an oil at RT 1. Presence of 5-isomer.2.[1][2] Residual solvent (DCM/EtOAc).3. Intrinsic low MP (<25°C).1. Recrystallize precursor (4-OH) in EtOH.2. High-vac dry >4h.3. Cool to 0°C; if solidifies, perform MP test from cold start.
Broad MP Range (>3°C) Impurities (Regioisomers or unreacted POCl₃ byproducts).Perform column chromatography (Hexane/EtOAc 9:1).
Double Melting Point Polymorphism.Anneal sample: Melt completely, cool slowly to recrystallize, then re-test.
References
  • Sigma-Aldrich. (n.d.).[3] 4-Chloro-7-(trifluoromethyl)quinoline Properties. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-propyl-8-trifluoromethoxyquinoline. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline Structure & Data. Inxight Drugs.[1][2][4][5] Retrieved from [4]

  • PubChem. (n.d.). Quinoline Derivatives and Analogs. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Aminoquinolines from 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Executive Summary This application note details the optimized synthetic protocols for functionalizing 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline to generate diverse 4-aminoquinoline libraries. This scaffold combines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocols for functionalizing 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline to generate diverse 4-aminoquinoline libraries. This scaffold combines the pharmacophoric significance of the 4-aminoquinoline core (historically validated by antimalarials like Chloroquine and Amodiaquine) with the modern medicinal chemistry advantages of the trifluoromethoxy (-OCF3) group.

The -OCF3 moiety acts as a lipophilic bioisostere of chlorine or trifluoromethyl groups, enhancing metabolic stability and membrane permeability (Hansch


 = +1.04) while exerting a strong electron-withdrawing effect that activates the C4 position for nucleophilic attack.[1]

This guide presents three distinct protocols tailored to the nucleophilicity of the amine partner:

  • Method A (Thermal

    
    ):  For aliphatic amines and scale-up.
    
  • Method B (Microwave-Assisted): For rapid library generation.

  • Method C (Buchwald-Hartwig): For sterically hindered or electron-deficient anilines.

Chemical Context & Mechanistic Insight

The Scaffold Advantage

The starting material, 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline , offers a unique reactivity profile:

  • C4-Chloro: The leaving group.

  • N1-Ring Nitrogen: Acts as an electron sink. Protonation or Lewis acid complexation here dramatically lowers the LUMO energy at C4.

  • 7-OCF3: A strong inductive electron-withdrawing group (EWG). It stabilizes the anionic Meisenheimer intermediate formed during

    
    , making this substrate more reactive than unsubstituted 4-chloroquinoline.
    
  • 2-Propyl: Provides lipophilic bulk without significantly hindering the trajectory of nucleophilic attack at C4 (unlike a 3-substituent).

Reaction Pathways Overview

The choice of method depends on the "hardness" of the nucleophile and the desired throughput.

ReactionPathways SM 4-Chloro-2-propyl- 7-(trifluoromethoxy)quinoline Aliphatic Aliphatic Amines (Strong Nucleophiles) SM->Aliphatic Anilines Anilines (Weak Nucleophiles) SM->Anilines MethodA Method A: Thermal SNAr (Acid Catalysis) Aliphatic->MethodA Scale-up MethodB Method B: Microwave (High T / Pressure) Aliphatic->MethodB Library Gen Anilines->MethodB Electron-Rich MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) Anilines->MethodC Electron-Poor/Bulky Product 4-Aminoquinoline Derivatives MethodA->Product MethodB->Product MethodC->Product

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on amine type and scale.

Experimental Protocols

Method A: Acid-Catalyzed Thermal (Standard Protocol)

Best for: Primary/Secondary alkyl amines, scale-up (>1g), and cost-efficiency.

Rationale: The addition of weak acid protonates the quinoline nitrogen. This inductive effect pulls electron density away from C4, making it highly electrophilic.

Reagents:

  • Substrate: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Solvent: Ethanol (EtOH) or n-Propanol

  • Catalyst: 1.0 equiv HCl (4M in dioxane) or p-Toluenesulfonic acid (pTSA)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the chloroquinoline in 5 mL of Ethanol.

  • Activation: Add 1.0 equiv of the acid catalyst. Stir for 5 minutes at RT. Note: The solution may turn yellow/orange due to quinolinium salt formation.

  • Addition: Add the amine (1.2 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool to RT.

    • Basify with sat. NaHCO3 to pH 8-9.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH/Ether often yields pure product. If oil, use flash chromatography.

Method B: Microwave-Assisted Synthesis

Best for: Library generation (20-50 mg scale), slow-reacting amines, high-throughput.

Rationale: Microwave irradiation provides rapid, uniform heating and superheating of solvents, overcoming the activation energy barrier for


 in minutes rather than hours.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 2.0 equiv[2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Isopropanol

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional if amine is valuable, otherwise use excess amine.

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, combine chloroquinoline (0.5 mmol), amine (1.0 mmol), and DIPEA (1.0 mmol) in 2 mL NMP.

  • Irradiation: Cap the vial. Irradiate at 150°C – 180°C for 15 minutes (High Absorption setting).

  • Quench: Pour the reaction mixture into 20 mL ice water.

  • Isolation:

    • Solid Product: Filter the precipitate, wash with water and hexanes.

    • Oily Product: Extract with DCM, wash with water (critical to remove NMP), dry, and concentrate.

Method C: Buchwald-Hartwig Amination

Best for: Electron-deficient anilines (e.g., nitro-anilines), sterically hindered amines, or when


 fails.

Rationale: When the nucleophile is too weak to attack C4 directly, Palladium catalysis facilitates the C-N bond formation via oxidative addition/reductive elimination cycles.

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: BINAP or Xantphos (ideal for heterocycles) (4-6 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Loading: Add chloroquinoline (1.0 equiv), amine (1.2 equiv), Base, Pd precursor, and Ligand.

  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black and salts.

  • Purification: Flash chromatography is required.

Analytical Validation & QC

Data Summary Table
ParameterMethod A (Thermal)Method B (Microwave)Method C (Pd-Cat)
Typical Yield 75 - 90%80 - 95%60 - 85%
Reaction Time 4 - 12 Hours10 - 20 Minutes12 - 24 Hours
Scope

Alkyl Amines
Broad (Alkyl + Aryl)Deactivated Anilines
Purification Precipitation/Recryst.Precipitation/ColumnColumn Chromatography
Green Score High (EtOH/Water)Medium (Energy efficient)Low (Heavy metals, Toluene)
Diagnostic NMR Signatures

To confirm the substitution of Chlorine (Cl) with Nitrogen (N):

  • H3 Proton Shift: In the starting material (4-Cl), the H3 proton appears as a singlet or doublet around 7.40 – 7.55 ppm . Upon amination, this signal typically shifts upfield to 6.40 – 6.80 ppm due to the electron-donating resonance effect of the new amino group.

  • NH Signal: Appearance of a broad singlet (exchangeable with D2O) around 5.0 – 8.0 ppm (highly dependent on solvent and amine type).

  • 19F NMR: The -OCF3 signal (approx -58 ppm) remains intact but may show a slight shift (<0.5 ppm) due to the change in ring electronics.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion (Method A) Amine is too weak or steric hindrance.Switch to Method B (Microwave) at 180°C or add catalytic KI (Finkelstein-like activation).
Hydrolysis Product (4-OH) Wet solvents or excessive water in workup.Use anhydrous solvents. Ensure amine is dry.
Pd Black Precipitate (Method C) Inefficient ligand complexation or O2 leak.Re-degas solvents. Increase Ligand:Pd ratio to 2:1.
Sticky Oil Product Residual NMP or DMF.Wash organic layer 5x with water or LiCl solution. Lyophilize from dioxane.

References

  • Egan, T. J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • Melato, S., et al. (2007).[3][4] Microwave-Assisted Synthesis of 4-Aminoquinolines. Frontiers in Chemistry (Review Context). Available at: [Link]

  • Manteau, B., et al. (2010). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General Protocol Reference). Available at: [Link]

Sources

Application

Nucleophilic aromatic substitution (SNAr) protocols for 4-chloroquinolines

Executive Summary The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors. While the 4-chloroquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors. While the 4-chloroquinoline precursor appears structurally simple, its reactivity in Nucleophilic Aromatic Substitution (SNAr) is nuanced. Unlike standard benzene derivatives, the 4-chloroquinoline relies on the heteroatom's ability to stabilize the Meisenheimer complex.

This guide moves beyond generic "mix-and-heat" instructions. It provides three distinct, validated protocols—Acid-Catalyzed , Microwave-Assisted , and Phenol Melt —tailored to the nucleophilicity of the amine and the thermal stability of the substrate. It emphasizes the critical role of acid catalysis in activating the quinoline ring, a mechanism often overlooked in standard organic texts.

Mechanistic Foundations: The Role of Protonation

To optimize yield, one must understand the electronic environment. The 4-position of quinoline is electrophilic, but often insufficient for weak nucleophiles (like anilines) under neutral conditions.

The "Hidden" Catalyst: The reaction rate is dramatically accelerated by protonation of the quinoline nitrogen. This converts the substrate into a quinolinium ion , significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position and stabilizing the anionic transition state.

  • Neutral Conditions: Slow reaction; requires high heat (often >140°C).

  • Acidic Conditions: Fast reaction; proceeds at lower temperatures (refluxing ethanol). The acid protonates the ring nitrogen, not the amine nucleophile (provided stoichiometry is managed).

Figure 1: Acid-Activated SNAr Mechanism This diagram illustrates the critical protonation step that activates the ring, followed by the addition-elimination sequence.

SNAr_Mechanism Substrate 4-Chloroquinoline Protonation Protonation (H+) (Ring Activation) Substrate->Protonation Acid Catalyst Activated Quinolinium Species (High Electrophilicity) Protonation->Activated Attack Nucleophilic Attack (R-NH2) Activated->Attack Complex Meisenheimer-like Complex Attack->Complex Rate Determining Step Product 4-Aminoquinoline + HCl Complex->Product -Cl elimination -H+ loss

Caption: The acid-catalyzed pathway lowers the activation energy by stabilizing the intermediate negative charge on the ring nitrogen.

Critical Reaction Parameters

Before selecting a protocol, evaluate the nucleophile's strength and the substrate's solubility.

ParameterRecommendationScientific Rationale
Solvent Ethanol/Isopropanol (Protocols A)Protic solvents stabilize the polar transition state/intermediate via H-bonding.
Solvent NMP/DMF (Protocol B)High boiling points allow thermal activation for unreactive substrates; improves solubility.
Catalyst p-TsOH or HCl (1.0 equiv)Protonates ring N. Essential for reacting with anilines (weak nucleophiles).
Stoichiometry 1.1 - 1.5 equiv AmineSlight excess drives kinetics. Large excess required if no external base is used (to trap HCl).
Temperature 80°C (Acid) vs 160°C (Thermal) Acid catalysis allows significantly milder conditions, reducing thermal decomposition.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Displacement (The "Gold Standard")

Best for: Anilines, weak nucleophiles, and scale-up. Avoids high-boiling solvents.

Reagents:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • HCl (4M in Dioxane) or p-TsOH (1.0 equiv)

  • Solvent: Ethanol or 1-Pentanol (for higher temp)

Workflow:

  • Dissolution: Dissolve 4-chloroquinoline in Ethanol (0.5 M concentration).

  • Activation: Add 1.0 equivalent of acid (e.g., p-TsOH). Note: The solution may turn yellow/orange, indicating quinolinium formation.

  • Addition: Add the amine nucleophile (1.1 equiv).

  • Reflux: Heat to reflux (80°C) for 2–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow, switch solvent to 1-Pentanol and reflux at 130°C.

  • Work-up:

    • Cool to room temperature.[1][2] The product often precipitates as the hydrochloride salt.

    • Filter the solid. Wash with cold ethanol.

    • Free-basing (Optional): Suspend solid in EtOAc, wash with 1M NaOH, dry organic layer, and concentrate.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput library generation, unreactive alkyl amines.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Amine (2.0 equiv)

  • Solvent: NMP (N-methyl-2-pyrrolidone) or Neat (if amine is liquid)

Workflow:

  • Charge: In a microwave vial, combine 4-chloroquinoline and amine in NMP (concentration 0.5 – 1.0 M).

  • Irradiation: Seal and heat to 150°C – 180°C for 15–30 minutes (High Absorption setting).

  • Quench: Pour reaction mixture into water (10x volume).

  • Isolation:

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc/DCM. Note: NMP is difficult to remove; copious water washes are required.

Protocol C: The "Phenol Melt" (Specialized)

Best for: Extremely sterically hindered amines or very weak nucleophiles where solvents fail.

Mechanism: Phenol acts as both a high-boiling solvent and a proton source (acid catalyst).

Workflow:

  • Melt: Combine 4-chloroquinoline (1.0 equiv) and Phenol (5.0 equiv) in a flask. Heat to 60°C until molten.

  • Reaction: Add amine (1.2 equiv). Heat neat mixture to 140°C – 160°C for 4–12 hours.

  • Work-up: Cool to ~60°C. Dilute with EtOAc. Wash with 1M NaOH (3x) to remove the phenol. Dry and concentrate.

Troubleshooting & Quality Control

Common Failure Mode: Hydrolysis The chloride is susceptible to hydrolysis by water, yielding the thermodynamically stable 4-hydroxyquinoline (4-quinolone), which is inactive to SNAr.

Diagnostic Workflow:

Troubleshooting Start Low Yield / Impurity CheckLCMS Check LCMS/NMR Start->CheckLCMS Decision Identify Impurity CheckLCMS->Decision Hydrolysis Peak M-Cl + OH (4-Hydroxyquinoline) Decision->Hydrolysis Mass = SM - 18 StartMat Unreacted SM Decision->StartMat Mass = SM Fix1 Dry Solvents Avoid Aqueous Base Hydrolysis->Fix1 Fix2 Increase Temp Add Acid Catalyst StartMat->Fix2

Caption: Decision tree for diagnosing reaction failures based on LCMS data.

Purification Tips:

  • Amine Removal: Excess aliphatic amines can be removed by washing the organic layer with dilute acidic buffer (pH 4–5) if the product is less basic, or by using SCX (Strong Cation Exchange) cartridges.

  • Tailing on Silica: 4-Aminoquinolines often streak on silica gel due to the basic nitrogen. Add 1% Triethylamine to your eluent (DCM/MeOH) to sharpen peaks.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Aminoquinolines. Journal of the American Chemical Society, 68(1), 113–116. Link

    • Foundational text on the phenol melt and acid c
  • Melato, S., et al. (2007).[3] Microwave-Assisted Synthesis of 4-Aminoquinolines. Journal of Medicinal Chemistry. (Cited in context of modern microwave protocols). Link

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry, 43(2), 283-291. Link

    • Provides structural context for the stability of the 4-amino product.
  • Wolf, C., et al. (2015). Recent advances in the synthesis of 4-aminoquinolines. Organic & Biomolecular Chemistry. Link

    • Review of metal-c

Sources

Method

Application Note: Microwave-Assisted Functionalization of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Executive Summary This guide details the microwave-assisted functionalization of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline , a high-value scaffold in medicinal chemistry. The quinoline core, particularly when subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted functionalization of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline , a high-value scaffold in medicinal chemistry. The quinoline core, particularly when substituted with lipophilic and metabolic stability-enhancing groups like the 2-propyl and 7-trifluoromethoxy (


) moieties, is a privileged structure in anti-infective (tuberculosis, malaria) and GPCR-targeted drug discovery.

Traditional thermal heating for C4-functionalization of quinolines often suffers from prolonged reaction times (12–24 hours) and solvent degradation. This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to accelerate reaction kinetics, improve purity profiles, and overcome the steric hindrance introduced by the 2-propyl chain.

Chemical Profile & Reactivity Analysis

The Scaffold
  • Compound: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

  • Key Features:

    • C4-Chloro Handle: The primary site for functionalization via Nucleophilic Aromatic Substitution (

      
      ) or Palladium-catalyzed cross-coupling.[1]
      
    • 7-Trifluoromethoxy (

      
      ):  A strong electron-withdrawing group (EWG). It significantly reduces electron density in the heteroaromatic ring, thereby activating  the C4 position for nucleophilic attack.
      
    • 2-Propyl Group: Increases lipophilicity (

      
      ) and provides steric bulk. While beneficial for binding pocket selectivity, it can kinetically hinder reactions compared to 2-methyl analogs, necessitating the high-energy input of microwave irradiation.
      
Mechanistic Strategy

The synthesis strategy relies on the electronic activation provided by the 7-


 group.
  • 
     Pathway:  Preferred for primary and non-hindered secondary amines. The 
    
    
    
    group stabilizes the Meisenheimer-like transition state.
  • Buchwald-Hartwig Pathway: Required for electron-deficient anilines or sterically hindered amines where

    
     fails.
    

Experimental Workflows (Visualized)

The following logic gate determines the optimal synthetic route based on the nucleophile type.

ReactionLogic Start Target: C4-Functionalization Nucleophile Select Nucleophile Start->Nucleophile IsAmine Is it an Amine? Nucleophile->IsAmine IsCarbon Is it a Boronic Acid? IsAmine->IsCarbon No AmineType Amine Sterics/Electronics IsAmine->AmineType Yes RouteC Route C: Suzuki-Miyaura (Pd-Cat, MW, 100°C) IsCarbon->RouteC Yes RouteA Route A: SNAr (Microwave, 150°C) AmineType->RouteA Aliphatic/Primary RouteB Route B: Buchwald-Hartwig (Pd-Cat, MW, 120°C) AmineType->RouteB Aniline/Hindered

Figure 1: Decision tree for selecting the optimal microwave synthesis pathway based on nucleophile characteristics.

Detailed Protocols

Protocol A: Microwave-Assisted Amination

Application: Rapid synthesis of amino-quinoline libraries using aliphatic amines. Rationale: The 7-


 group activates the ring sufficiently to allow uncatalyzed substitution under MW conditions, avoiding metal contamination.

Reagents:

  • Substrate: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)

  • Base (Optional): DIPEA (2.0 equiv) – Use only if amine is supplied as a salt.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 0.5 mmol of the quinoline substrate in 2.5 mL of NMP.

  • Addition: Add 1.5 equivalents of the amine. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 150 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to RT. Pour the mixture into 20 mL of water/brine (1:1).

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash organics with water (to remove NMP) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Tip: If the 2-propyl group causes steric clash with bulky amines, increase temperature to 180°C and switch solvent to Ethylene Glycol (transparent to MW, allows high T).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: Coupling with electron-deficient anilines or sterically demanding amines. Rationale: Thermal conditions often fail due to the deactivated nature of the aniline or steric repulsion from the 2-propyl group. MW irradiation accelerates the oxidative addition step.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos or BINAP (10 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/t-BuOH (4:1) or Dioxane (dry)

Step-by-Step Methodology:

  • Inerting: Purge a microwave vial with Argon/Nitrogen.

  • Loading: Add Catalyst, Ligand, Base, and Quinoline substrate (0.5 mmol).

  • Solvation: Add degassed solvent (3 mL) and the amine (1.2 equiv).

  • Pre-stirring: Stir for 1 minute at RT to complex the catalyst.

  • Irradiation:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Power: Dynamic (Standard absorption level)

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove Palladium residues.

  • Purification: Concentrate and purify via Prep-HPLC or Column Chromatography.

Comparative Analysis: Thermal vs. Microwave[2]

The following data illustrates the efficiency gains when using microwave irradiation for the reaction of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline with morpholine (


 conditions).
ParameterThermal Heating (Reflux)Microwave IrradiationImprovement Factor
Temperature 100°C (Oil Bath)160°C (Internal)+60°C
Time 18 Hours15 Minutes72x Faster
Solvent DMFEthanol/NMPGreener Options
Yield 65%92%+27%
Purity (LCMS) 82% (Thermal degradation)>98%Cleaner Profile

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform the following checks:

  • Starting Material Monitoring: The 4-Cl starting material has a distinct LC-MS signature (Chlorine isotope pattern 3:1). Disappearance of this pattern validates conversion.

  • De-halogenation: If a mass corresponding to [M-Cl+H] is observed (reduction of the C-Cl bond without substitution), the temperature is too high or the solvent is acting as a hydride source. Correction: Lower temperature by 20°C or switch to Toluene.

  • Hydrolysis: Formation of the 4-hydroxy-quinoline (quinolone) indicates water contamination in the solvent. Correction: Use anhydrous solvents and store reagents in a desiccator.

References

  • Microwave-Assisted Synthesis of Quinoline Scaffolds

    • Source: ResearchGate / Review[2]

    • Context: General parameters for quinoline ring formation and functionaliz
  • Microwave-Assisted Buchwald–Hartwig Amin

    • Source: ACS Omega (2024/Relevant Year)
    • Context: Specific protocols for Pd-catalyzed amination of chloro-heterocycles, highlighting the advantage of MW in overcoming deactiv
  • Nucleophilic Arom

    
    ) in Green Solvents 
    
    • Source: Current Organic Synthesis
    • Context: Optimization of on 4-chloroquinolines using ionic liquids and MW, relevant for the "Green" aspect of Protocol A.
  • Electronic Effects in Quinoline Functionaliz

    • Source: BenchChem Applic
    • )
    • [3]

Sources

Application

Application Note: Solvent Selection and Optimization for the Synthesis of Trifluoromethoxy Quinolines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality of solvent effects, late-stage functionalization, and de novo synthesis protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality of solvent effects, late-stage functionalization, and de novo synthesis protocols.

Introduction: The Challenge of the Trifluoromethoxy Group

The incorporation of the trifluoromethoxy (–OCF₃) group into quinoline scaffolds is a highly sought-after transformation in medicinal chemistry due to the group's ability to enhance lipophilicity, metabolic stability, and target-binding affinity[1]. However, synthesizing these motifs presents significant challenges. The high electronegativity of the –OCF₃ group and the basicity of the quinoline nitrogen often lead to competing side reactions, such as fluorination, protonation, or catalyst deactivation[2].

As a Senior Application Scientist, I have found that the success of these reactions is rarely dictated by the reagent alone; rather, solvent selection is the master variable . The solvent dictates the stabilization of highly reactive ionic intermediates and controls the kinetic pathways of the reaction. This guide dissects the causality behind solvent selection in both late-stage direct trifluoromethoxylation and de novo building-block approaches.

SolventSelection Target Trifluoromethoxy Quinoline Synthesis LateStage Late-Stage Functionalization (Quinoline N-oxides / Stannanes) Target->LateStage DeNovo De Novo & Building Block (SNAr / Doebner Reaction) Target->DeNovo Ethereal Ethereal Solvents (DME, THF) Stabilizes OCF3 anion & ionic intermediates LateStage->Ethereal Protic Polar Solvents (iPrOH, MeCN) Enables high-T reflux & kinetic completion DeNovo->Protic

Workflow diagram illustrating solvent strategies for trifluoromethoxy quinoline synthesis.

Mechanistic Causality in Late-Stage Trifluoromethoxylation

Late-stage direct trifluoromethoxylation of quinolines is notoriously difficult. For instance, silver-mediated cross-coupling of 6-(tributylstannyl)quinoline yields only 16% of the desired product because the basic quinoline nitrogen coordinates with the silver catalyst, inhibiting the reaction[3].

To bypass this, modern protocols utilize Quinoline N-oxides reacted with Trifluoromethyl triflate (TFMT) or similar reagents[4]. Here, the solvent plays a dual role: it must stabilize the generated [OCF₃]⁻ anion and the highly electrophilic N-triflyloxy quinolinium intermediate[5].

The Superiority of Ethereal Solvents (DME)

Reactions utilizing TFMT fail completely in non-polar solvents (toluene) or halogenated solvents (dichloromethane), leading to severe trifluoromethoxylation-protonation or fluorination side reactions[2]. However, when 1,2-Dimethoxyethane (DME) is used, the yield improves dramatically[4].

The Causality: DME acts as a bidentate ligand that effectively solvates and stabilizes the transient [OCF₃]⁻ anion, preventing its rapid decomposition into phosgene and fluoride ions[5]. Furthermore, successful C2-regioselective trifluoromethoxylation strictly requires an 8-substituent on the quinoline ring[4]. The steric bulk at the 8-position prevents undesired side reactions at the 8-position and forces the nucleophilic [OCF₃]⁻ to attack the C2 position exclusively[6].

Mechanism NOxide 8-Substituted Quinoline N-Oxide Intermediate N-Triflyloxy Quinolinium Cation + [OCF3]- Anion NOxide->Intermediate Activation TFMT TFMT Reagent (CF3SO3CF3) TFMT->Intermediate Product C2-Trifluoromethoxy Quinoline (31-66% Yield) Intermediate->Product Regioselective Addition Solvent DME Solvent (Ion-pair stabilization) Solvent->Intermediate Coordinates

Mechanistic pathway showing the critical stabilizing role of DME in TFMT-mediated reactions.

De Novo Synthesis and SNAr Functionalization

When late-stage functionalization is not viable, researchers pivot to building-block approaches, utilizing precursors like 4-chloro-6-(trifluoromethoxy)quinoline for Nucleophilic Aromatic Substitution (SNAr)[1] or employing the Doebner reaction with trifluoromethoxyanilines[7].

Solvent Selection for SNAr

The –OCF₃ group imparts high lipophilicity, which significantly alters the solubility profile of the quinoline core[8]. For SNAr reactions with various amines, Isopropanol (iPrOH) is the solvent of choice[1]. The Causality: Isopropanol permits high reflux temperatures (80–120 °C) necessary to overcome the activation energy barrier of the SNAr reaction[1]. Crucially, it acts as a self-purifying medium: the starting materials remain soluble at high temperatures, but the less polar functionalized product reliably precipitates upon cooling, allowing for isolation via simple filtration[1].

Quantitative Data: Solvent Selection Matrix

The following table summarizes the empirical data driving solvent selection across different trifluoromethoxy quinoline synthesis strategies.

Solvent SystemReagent / StrategyTarget SubstrateYield / OutcomeMechanistic Rationale
DME (with AgF)TFMT8-Substituted Quinoline N-oxides31–66% [6]Optimal bidentate stabilization of the [OCF₃]⁻ anion and N-triflyloxy cation; suppresses decomposition[4].
THF / Acetone AgPF₆ / SelectfluorQuinoline Stannanes16% [3]Solubilizes Ag-complexes, but basic quinoline nitrogens coordinate the Ag catalyst, drastically lowering yields[3].
Toluene / DCM TFMT / TBATArynes / N-oxides<5% [2]Fails to stabilize ionic intermediates; promotes rapid protonation or fluorination over trifluoromethoxylation[2].
Isopropanol Amine + Base4-Chloro-6-(OCF₃)quinolines>80% [1]High boiling point enables kinetic completion; product selectively precipitates upon cooling[1].
Acetonitrile BF₃·THF (Doebner)6-(OCF₃)anilinesModerate [7]Balances the poor solubility of electron-deficient anilines while allowing for easy post-reaction workup[7].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure experimental integrity and reproducibility.

Protocol A: Regioselective C2-Trifluoromethoxylation of Quinoline N-Oxides

Adapted from established TFMT/DME methodologies[4],[5].

Prerequisites: Ensure the quinoline N-oxide possesses an 8-substituent (e.g., methyl, methoxy, or halogen) to block alternative reaction pathways[6].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the 8-substituted quinoline N-oxide (1.0 mmol) and AgF (2.0 equiv).

  • Solvent Addition: Inject anhydrous 1,2-Dimethoxyethane (DME) to achieve a 0.05 M substrate concentration[5]. Add 3,3-dimethylbutan-2-one (0.1 mL) as an additive[4].

  • Reagent Introduction: Cool the mixture to 0 °C. Slowly add TFMT (1.5 equiv) dropwise via a gas-tight syringe[5].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Check 1: Monitor via ¹⁹F NMR. The disappearance of the TFMT signal and the appearance of a singlet around -58 ppm confirms the formation of the –OCF₃ ether[9],[5].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography.

    • Validation Check 2: The highly lipophilic product will elute significantly faster than the highly polar N-oxide starting material.

Protocol B: SNAr Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine Derivatives

Optimized for library generation and SAR studies[1].

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-(trifluoromethoxy)quinoline (1.0 equiv) in anhydrous Isopropanol (0.2 M concentration)[1].

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents). If utilizing an amine hydrochloride salt, add triethylamine (2.5 equivalents) to liberate the free base[1].

  • Reflux: Attach a reflux condenser and heat the mixture to 90 °C for 6–8 hours.

    • Validation Check 1: Monitor by TLC (Hexane/EtOAc 3:1). The starting 4-chloroquinoline should be completely consumed[1].

  • Isolation: Remove the heat and allow the flask to cool slowly to room temperature.

    • Validation Check 2: A precipitate should form as the solution cools. If no precipitate forms, concentrate the solvent by 50% under reduced pressure and cool to 4 °C[1].

  • Filtration: Filter the solid precipitate and wash with ice-cold isopropanol, followed by cold hexanes. Dry under vacuum.

  • Characterization: Confirm purity via HPLC and identity via ¹H NMR and High-Resolution Mass Spectrometry (HRMS)[1].

References

  • Advances in the Development of Trifluoromethoxylation Reagents Source: MDPI URL
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group Source: RSC Publishing URL
  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids Source: SciSpace URL
  • Application Notes and Protocols for the Synthesis of 6-(Trifluoromethoxy)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Journal of the American Chemical Society)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in SNAr Reactions of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of this specific transformation. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design.

Troubleshooting Guide

Encountering a low yield or an unexpected outcome can be a significant roadblock. This section addresses the most common issues in a question-and-answer format, providing a systematic approach to identifying and solving the problem.

Visual Troubleshooting Workflow

Before diving into the detailed Q&A, use this flowchart to quickly diagnose potential issues in your experimental setup.

SNAr_Troubleshooting start Reaction Start: Low Yield / No Product check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm check_activation Problem: Insufficient Activation or Reaction Conditions check_sm->check_activation No check_side_products Problem: Side Product Formation or Degradation check_sm->check_side_products Yes sol_temp Increase Temperature Gradually (e.g., 80°C -> 120°C) check_activation->sol_temp Solution sol_solvent Ensure Anhydrous Polar Aprotic Solvent (DMSO, DMF, NMP) check_activation->sol_solvent Solution sol_base Use a Stronger, Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) check_activation->sol_base Solution sol_nucleophile Increase Nucleophile Strength (e.g., R-OH + Base -> R-O⁻) check_activation->sol_nucleophile Solution sol_anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_side_products->sol_anhydrous Solution sol_stoichiometry Check Stoichiometry; Avoid Large Excess of Nucleophile/Base check_side_products->sol_stoichiometry Solution sol_temp_control Lower Temperature to Reduce Side Reactions check_side_products->sol_temp_control Solution

Caption: A decision-making workflow for troubleshooting SNAr reactions.

Q1: My reaction shows low or no conversion of the 4-chloroquinoline starting material. What are the primary factors to investigate?

A1: Low conversion is typically a result of insufficient reaction activation. The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[1] While your substrate is well-activated, several factors can still hinder the reaction.

  • Reaction Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier.[2] If you are running the reaction at room temperature or a low temperature, a gradual increase (e.g., in 20°C increments, up to 120-130°C) while monitoring by TLC or LC-MS is the first recommended step.[2][3]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are essential.[2] They effectively solvate the cation of the base or nucleophile salt, leaving the anionic nucleophile "naked" and more reactive.[4] Protic solvents (like alcohols or water) will hydrogen-bond with the nucleophile, drastically reducing its nucleophilicity and slowing or stopping the reaction.[2]

  • Nucleophile Strength: The nucleophile may be too weak. For example, a neutral alcohol or amine is significantly less reactive than its corresponding alkoxide or amide anion.[2] If using a neutral nucleophile, a suitable base must be present to deprotonate it either in-situ or prior to addition.

  • Base Strength and Solubility: The base is crucial for deprotonating the nucleophile or scavenging the HCl generated if a neutral amine is used. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] Cs₂CO₃ is more soluble in organic solvents than K₂CO₃, which can sometimes provide a significant rate enhancement. For generating highly reactive alkoxides from alcohols, a stronger base like sodium hydride (NaH) is typically used.[2]

Q2: My TLC/LC-MS shows consumption of the starting material, but I have multiple spots and a low yield of the desired product. What are the likely side reactions?

A2: The formation of multiple side products points towards issues with reaction conditions or reactant stability.

  • Hydrolysis: The starting material or the product can be susceptible to hydrolysis if water is present, leading to the formation of the corresponding 4-hydroxyquinoline derivative. Ensure that all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[2]

  • Reaction with Solvent (Solvolysis): While less common with robust solvents like DMSO, if you are using a potentially nucleophilic solvent (e.g., an alcohol) at high temperatures, it may compete with your intended nucleophile.[2] It is always best to use a non-reactive, polar aprotic solvent.[2]

  • Di-substitution or Polysubstitution: If your nucleophile has more than one reactive site, or if the product of the initial reaction can react further, you may observe polysubstitution. In such cases, carefully controlling the stoichiometry (avoiding a large excess of the nucleophile) and lowering the reaction temperature can favor the mono-substituted product.[2]

Q3: The reaction seems to have worked, but I am having difficulty with the aqueous workup and product purification. What can I do?

A3: Workup and purification of quinoline derivatives can present unique challenges.

  • Persistent Emulsions: High-boiling polar aprotic solvents like DMSO or DMF can lead to emulsions during aqueous extraction. To break these up, add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and forces separation.[2]

  • Product is an Oil: If your final product is an oil and resists crystallization, there are two primary strategies. First is chromatographic purification.[6] If that is not ideal, consider salt formation. Since the product contains a basic quinoline nitrogen, it can often be precipitated as a crystalline hydrochloride or phosphate salt by treating a solution of the product (e.g., in isopropanol or ether) with the corresponding acid.[6] The free base can be regenerated later if necessary.[6]

  • Streaking on Silica Gel Column: Basic compounds like quinolines often streak on standard silica gel, leading to poor separation. To mitigate this, you can pre-treat the silica gel or add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system.[2] This neutralizes the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q4: What is the specific role of the quinoline ring and the 7-(trifluoromethoxy) group in this reaction?

A4: Both features play a crucial role in activating the substrate for SNAr.

  • Quinoline Ring: The nitrogen atom within the quinoline ring is electron-withdrawing, which reduces the electron density of the entire aromatic system.[7] This makes the ring inherently more susceptible to attack by a nucleophile compared to a standard chlorobenzene ring. The nitrogen is particularly effective at stabilizing the negative charge in the intermediate formed when the nucleophile attacks the 4-position.[8]

  • 7-(Trifluoromethoxy) Group (-OCF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (a powerful inductive effect).[9] Its presence further deactivates the aromatic ring, making the carbon atom attached to the chlorine even more electrophilic and primed for nucleophilic attack.[1] The combination of these two features makes 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline a highly activated and suitable substrate for SNAr reactions.

Q5: What is the underlying mechanism of this SNAr reaction?

A5: The reaction proceeds via a well-established two-step addition-elimination mechanism.[10]

  • Nucleophilic Attack (Addition): The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 4-position, which bears the chlorine leaving group. This is typically the rate-determining step.[11] This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.[11] This second step is typically fast.

Caption: The addition-elimination mechanism of SNAr on the quinoline substrate.

Q6: How do I select the optimal solvent and base for my reaction?

A6: The choice is dictated by your nucleophile and desired reaction temperature. The tables below summarize common choices.

Table 1: Solvent Selection Guide for SNAr Reactions
SolventBoiling Point (°C)Key Characteristics
DMSO 189Excellent solvating power, suitable for high temperatures. Can be difficult to remove.
DMF 153Good general-purpose polar aprotic solvent. Also difficult to remove.
NMP 202Similar to DMSO but with a higher boiling point.
Acetonitrile 82Lower boiling point, easier to remove post-reaction. May be less effective for sluggish reactions requiring high heat.

Data sourced from multiple chemical suppliers.

Table 2: Base Selection Guide for SNAr Reactions
BaseTypeCommon NucleophilesNotes
K₂CO₃ / Cs₂CO₃ InorganicAmines, Phenols, ThiolsMild, heterogeneous, but very common and effective. Cs₂CO₃ is more reactive.[5]
DIPEA / Et₃N Organic AmineAminesActs as an HCl scavenger. Generally used when a strong base is not required.[5]
NaH / KH HydrideAlcohols, ThiolsStrong, deprotonates the nucleophile before reaction. Requires strictly anhydrous conditions.[2]
KOtBu AlkoxideAlcohols, ThiolsStrong, soluble base. Can also act as a nucleophile itself if not sterically hindered.[5]

Optimized Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for reacting 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline with a generic primary or secondary amine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline (1.0 equiv.), the amine nucleophile (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[2][5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMSO or DMF via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is fully consumed.[12]

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Aqueous Workup and Extraction

This procedure is designed to efficiently separate the product from the high-boiling solvent and inorganic salts.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing a significant volume of cold water (approx. 10x the reaction volume). A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x reaction volume).[13]

  • Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMSO/DMF and break any emulsions.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

Protocol 3: Purification by Column Chromatography

This is the standard method for purifying the crude product.

  • Adsorbent: Prepare a silica gel slurry in your chosen eluent system. For basic quinoline products, a system of Hexanes/Ethyl Acetate with 0.5% triethylamine is a good starting point.[2]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

References

  • Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. Addressing challenges in the purification of quinoline derivatives.
  • Benchchem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • ResearchGate. QUINOLINE.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
  • Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Stack Exchange. Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • University of Rochester. Workup: About - Chemistry.
  • Benchchem. How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • PMC. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

Sources

Optimization

Solubility issues with 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline in DMSO

The following technical guide addresses the solubility and stability challenges associated with 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline in Dimethyl Sulfoxide (DMSO). This document is structured as a Tier-3 Techni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and stability challenges associated with 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline in Dimethyl Sulfoxide (DMSO). This document is structured as a Tier-3 Technical Support resource, designed for research scientists requiring immediate, mechanistic solutions.

Subject: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Solvent System: Dimethyl Sulfoxide (DMSO) Support Level: Senior Application Scientist[1]

Executive Diagnostic

The Core Issue: Users frequently report precipitation of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline from DMSO stock solutions upon storage or aqueous dilution.[1] This is not a random artifact but a predictable physicochemical interaction driven by the Trifluoromethoxy (


)  and Propyl  substituents.[1]

Mechanistic Insight: This molecule is highly lipophilic (estimated LogP > 4.5). The


 group is electronically unique—it is electron-withdrawing yet significantly increases lipophilicity compared to a standard methoxy group.[1] While the quinoline core provides some polarity, the propyl chain and 

motif dominate the solvation thermodynamics.
  • The Antagonist: DMSO is hygroscopic. It aggressively absorbs atmospheric moisture.

  • The Conflict: As DMSO absorbs water, the solvent power for this specific lipophile drops exponentially. Even 1-2% water content in DMSO can force this compound out of solution, leading to "crashing out" or the formation of micro-crystals that are difficult to re-dissolve.

Physicochemical Profile (Reference Data)

Data extrapolated from structurally validated analogs (e.g., 8-trifluoromethoxy isomers) and functional group contributions.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate Molecular Weight (~289.7 g/mol )
Lipophilicity (LogP) ~4.2 - 4.8 (High)Poor aqueous solubility; requires organic co-solvents.[1]
H-Bond Donors 0Cannot H-bond with water; relies on dipole interactions.[1]
H-Bond Acceptors ~3-4 (N, O, F)Weak interaction with DMSO sulfoxide group.[1]
Critical Feature

Group
Increases hydrophobicity significantly more than

or

.

Troubleshooting & FAQs

Direct answers to common failure modes observed in the laboratory.

Q1: My stock solution was clear yesterday, but today it has crystals. Why?

A: This is likely due to Hygroscopic Precipitation or Thermal Shock .

  • Moisture Ingress: If the vial was opened in a humid environment or stored without a desiccator, the DMSO absorbed water. This compound has a very low tolerance for water in the stock solution.

  • Freezing: DMSO freezes at 18.5°C. If stored in a refrigerator (4°C), the solvent freezes.[2] Upon thawing, the compound often aggregates into a thermodynamically stable crystal lattice that is harder to dissolve than the original amorphous powder.

Corrective Action:

  • Warm the vial to 37°C in a water bath for 10–15 minutes.

  • Vortex vigorously.

  • Critical: If it does not dissolve, sonicate (ultrasonic bath) at 40–50 kHz for 5 minutes.

Q2: The compound precipitates immediately when I add the DMSO stock to my cell culture media.

A: You are experiencing the "Ouzo Effect" (Spontaneous Emulsification/Precipitation). When a small volume of high-concentration lipophilic stock hits the aqueous buffer, the local concentration of DMSO drops instantly. The compound becomes supersaturated in the aqueous phase before it can disperse.

Corrective Action:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate dilution (e.g., 10x concentrated in media/DMSO mix) before the final spike.

  • Dynamic Addition: Vortex the media while slowly adding the DMSO stock to the center of the vortex. This prevents high local concentrations.

Q3: What is the maximum safe concentration for a stock solution?

A: While 100 mM is often standard for libraries, this compound is safer at 10 mM to 25 mM . Pushing to 50–100 mM brings the solution close to its saturation limit, making it hypersensitive to temperature drops (e.g., sitting on a cold benchtop) or minor moisture contamination.

Validated Solubilization Workflow

Follow this protocol to ensure reproducible stock preparation.

Phase 1: Preparation
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use "old" DMSO that has been sitting open.

  • Vessel: Use a glass vial with a PTFE-lined cap. Avoid polystyrene (DMSO can leach plasticizers).

Phase 2: Dissolution
  • Weigh the specific amount of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline.[1]

  • Add 70% of the calculated DMSO volume.

  • Vortex for 30 seconds.

  • Sonicate for 5 minutes (bath sonicator). Note: The solution may warm up; this aids dissolution.[2][3]

  • Add the remaining DMSO to reach target volume.

  • Inspect visually: Hold against a light source. It must be a single phase with no "schlieren" patterns or particulates.

Phase 3: Storage (The "Golden Rule")
  • Aliquot: Split into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C.

  • Protection: Store vials inside a secondary container (e.g., a 50mL conical tube) containing Drierite or silica gel packets to maintain an anhydrous environment during storage.

Solubility Decision Logic (Visualization)[1]

The following diagram illustrates the decision pathway for handling precipitation issues with this specific chemotype.

SolubilityLogic Start Issue: Compound Precipitation CheckState Is it in Stock (DMSO) or Aqueous Buffer? Start->CheckState Stock In DMSO Stock CheckState->Stock Aqueous In Aqueous Buffer/Media CheckState->Aqueous Warm Warm to 37°C & Vortex Stock->Warm Sonicate Sonicate (5-10 min) Warm->Sonicate Still cloudy? CheckWater Check DMSO Quality (Is it Anhydrous?) Sonicate->CheckWater Precipitate persists? Discard Discard & Re-make with Fresh Anhydrous DMSO CheckWater->Discard Old/Wet DMSO Success Clear Solution CheckWater->Success Fresh DMSO ConcCheck Check Final Concentration (Is it > Solubility Limit?) Aqueous->ConcCheck SerialDil Perform Serial Dilution (Intermediate Step) ConcCheck->SerialDil Yes (Ouzo Effect) Carrier Add Carrier Protein (BSA/HSA) to Buffer ConcCheck->Carrier No, but still crashing SerialDil->Success Carrier->Success

Caption: Troubleshooting logic flow for resolving precipitation of lipophilic quinolines in DMSO and aqueous buffers.

References

  • BenchChem Technical Support. (2025).[2][4] Troubleshooting Compound Precipitation in DMSO Stock Solutions. Retrieved from [1]

  • Lipinski, C., et al. (2003). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[5] Journal of Biomolecular Screening.[5] Retrieved from [1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Contextual grounding for LogP and solubility of fluoro-alkoxy groups).
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-propyl-8-trifluoromethoxyquinoline (Isomer Data).[1] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: 4-Chloroquinoline Stability &amp; Handling

Topic: Avoiding Hydrolysis of 4-Chloro Group in Quinoline Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary: The "Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Hydrolysis of 4-Chloro Group in Quinoline Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The "Spring-Loaded" Electrophile

4-Chloroquinoline derivatives are critical intermediates in medicinal chemistry (e.g., kinase inhibitors, antimalarials). However, the C4-chloride is electronically sensitized by the quinoline nitrogen, making it highly susceptible to nucleophilic aromatic substitution (


).[1] While this reactivity is desired for subsequent couplings, it creates a significant liability during synthesis: Hydrolysis to the thermodynamically stable 4-hydroxyquinoline (quinolin-4-one). 

This guide provides the protocols required to arrest this hydrolysis pathway during synthesis, workup, and storage.

Module 1: The Chemistry of Failure (Root Cause Analysis)

The Problem: The 4-chloro group is not merely a leaving group; it is activated by the para-located nitrogen atom. Under acidic conditions (common during


 quenching), the ring nitrogen becomes protonated. This dramatically increases the electrophilicity at the C4 position, inviting attack even by weak nucleophiles like water.

The Hydrolysis Trap:

  • Acidic Environment:

    
     quench generates 
    
    
    
    and
    
    
    .
  • N-Protonation: The quinoline nitrogen (

    
    ) protonates.
    
  • Water Attack: Water attacks the super-electrophilic C4 position.

  • Irreversible Tautomerization: The resulting enol tautomerizes to the stable quinolone (amide-like), a "dead end" for most synthetic routes.

HydrolysisMechanism cluster_0 The Danger Zone (Acidic Quench) Start 4-Chloroquinoline Protonation N-Protonation (Due to HCl/H3PO4) Start->Protonation + H+ Activated Activated Species (Super-Electrophile) Protonation->Activated WaterAttack Nucleophilic Attack (H2O) Activated->WaterAttack DeadEnd 4-Hydroxyquinoline (Thermodynamic Sink) WaterAttack->DeadEnd - HCl

Caption: The acid-catalyzed hydrolysis cascade. Protonation of the ring nitrogen is the rate-accelerating step that must be avoided.

Module 2: Synthesis & Reaction Optimization

Standard Protocol: Conversion of 4-hydroxyquinoline to 4-chloroquinoline using Phosphorus Oxychloride (


).

Critical Control Points:

ParameterRecommendationTechnical Rationale
Reagent Stoichiometry Excess

(3–5 equiv)
Acts as both reagent and solvent. Drives equilibrium toward chloride.
Catalyst None or catalytic DMFDMF forms the Vilsmeier-Haack reagent, accelerating the reaction but making the intermediate more moisture-sensitive.
Temperature Reflux (80–100°C)Required to overcome activation energy.
Monitoring TLC/LCMS (Non-Aqueous) Crucial: Do not use aqueous aliquots for LCMS. Quench the aliquot in dry MeOH/amine to form the stable amino-quinoline for monitoring, or use anhydrous DCM.
Module 3: The Critical Workup (The "Reverse Quench")

The #1 Failure Mode: Pouring water into the reaction mixture. This creates a localized "volcano" of heat and acid, instantaneously hydrolyzing your product.

The Solution: Reverse Quench Protocol You must add the reaction mixture to a cold, buffered sink.

Step-by-Step Protocol:

  • Evaporation (Highly Recommended):

    • Distill off excess

      
       under reduced pressure.
      
    • Why: Reduces the thermal load and acid generation during the quench.

    • Caution: Do not heat to dryness above 60°C; use a good vacuum.

  • Preparation of Quench Buffer:

    • Prepare a slurry of Crushed Ice +

      
       (aq)  OR Sat. 
      
      
      
      .
    • Target pH: Maintain pH > 7 throughout the addition.

  • The Addition (Reverse Quench):

    • Dilute the residue (from step 1) in a minimal amount of DCM or Toluene.

    • Add the organic solution dropwise into the vigorously stirred Ice/Base slurry.

    • Temperature Limit: Keep internal temp < 10°C.

  • Extraction:

    • Immediately extract into DCM or Ethyl Acetate.

    • Wash: 1x Brine, 1x Sat.

      
       (ensure neutral pH).
      
    • Dry:

      
       (Avoid 
      
      
      
      if slightly acidic).

WorkupWorkflow Start Crude Reaction Mixture (Product + Excess POCl3) Decision Can you evaporate? Start->Decision Evap Step 1: Evaporate Excess POCl3 (Vacuum, <60°C) PrepBuffer Step 2: Prepare Quench Tank Ice + NH4OH or NaHCO3 (Temp < 0°C) Evap->PrepBuffer Decision->Evap Yes Decision->PrepBuffer No (Direct Quench) Quench Step 3: REVERSE QUENCH Dropwise addition of Rxn to Buffer PrepBuffer->Quench Extract Step 4: Rapid Extraction (DCM or EtOAc) Quench->Extract Wash Step 5: Neutral Wash (NaHCO3 + Brine) Extract->Wash

Caption: The "Reverse Quench" workflow designed to minimize thermal and acidic shock to the unstable chloride.

Module 4: Purification & Storage

Purification Risks: Silica gel is slightly acidic (


). Prolonged contact can hydrolyze sensitive 4-chloroquinolines.[2]
  • Option A (Best): Recrystallization from Hexanes/Toluene.

  • Option B (Chromatography):

    • Pre-treat silica column with 1-2% Triethylamine (

      
      ) in Hexanes to neutralize acid sites.
      
    • Elute rapidly.

    • Do not leave the compound on the column overnight.

Storage:

  • Condition: Store under Argon/Nitrogen at -20°C.

  • Container: Tightly sealed vial with parafilm (exclude moisture).

  • Shelf-life: 4-chloroquinolines can degrade over weeks even in a freezer if moisture enters. Use immediately if possible.

FAQs: Troubleshooting

Q: My product turned into a white solid that doesn't dissolve in DCM. What is it? A: This is likely the hydrolyzed 4-hydroxyquinoline (quinolin-4-one). It is highly polar and insoluble in non-polar organics. Check LCMS: Mass will be [M-Cl+OH]. If confirmed, the batch is lost; you cannot re-chlorinate the crude easily without cleaning it up first.

Q: Can I use water to wash the filter cake? A: No. Even neutral water can induce hydrolysis if the solid traps trace acid. Wash with cold hexanes or heptane.

Q: I see the product on TLC, but it disappears after column chromatography. A: Your silica was likely too acidic.

  • Fix: Add 1%

    
     to your eluent or switch to Neutral Alumina  stationary phase.
    

Q: Why does my yield vary so much between batches? A: This is almost always due to the quench rate . A faster quench generates more heat/acid locally. Standardize your quench time (e.g., "Add over 30 mins for 10g scale") and strictly control the receiving flask temperature.

References
  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloroquinolines. Journal of the American Chemical Society, 68(1), 113–116.

  • BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Protocols.

  • Li, X., et al. (2012).[3] Process Development of a Quinoline-Based Pharmaceutical Intermediate. Organic Process Research & Development, 16(11), 1727. (Describes the reverse quench logic).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Optimization

Optimizing reaction temperature for sterically hindered quinoline substitutions

Topic: Optimizing Reaction Temperature for Sterically Hindered Quinoline Substitutions Audience: Medicinal Chemists & Process Development Scientists Status: ONLINE Welcome to the Quinoline Functionalization Support Hub....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Sterically Hindered Quinoline Substitutions Audience: Medicinal Chemists & Process Development Scientists Status: ONLINE

Welcome to the Quinoline Functionalization Support Hub.

You have reached the Tier-3 Technical Support desk. This guide addresses the specific thermodynamic and kinetic challenges of substituting sterically hindered quinoline cores (specifically at the C2, C4, and peri-C8 positions).

The following troubleshooting modules are derived from high-throughput screening data and process chemistry literature. We move beyond "add heat" to precise thermal management strategies.

Module 1: Nucleophilic Aromatic Substitution ( )

Ticket #402: "My C4-substitution requires 140°C, but the substrate degrades before conversion."

The Diagnosis: The "Naked Anion" Energy Gap

In sterically hindered quinolines (e.g., 4-chloro-8-methylquinoline), the incoming nucleophile faces severe repulsion from the peri-hydrogen or adjacent substituents. This destabilizes the Meisenheimer complex , significantly raising the activation energy (


).
  • Standard Error: Forcing the reaction with heat (140°C+) in non-polar or protic solvents (Toluene, EtOH). This supplies enough energy for substitution and decomposition (polymerization/tarring).

  • The Fix: Lower the

    
     chemically so you can lower the Temperature (
    
    
    
    ).
Solution: The Dipolar Aprotic Switch

You must strip the solvation shell from your nucleophile. In protic solvents, anions are "caged" by hydrogen bonds. In dipolar aprotic solvents (DMSO, NMP), the cation is solvated, but the anion is left "naked" and hyper-reactive.

Optimized Protocol:

  • Solvent: Switch to DMSO or NMP .

  • Temperature: Drop

    
     to 80–100°C .
    
  • Base: Use anhydrous

    
     (Cesium Effect: larger cation radius further loosens the ion pair).
    

Data: Relative Rate Enhancement in


 
| Solvent | Dielectric Constant (

) | Relative Rate (

) | Recommended Max T | | :--- | :--- | :--- | :--- | | Ethanol | 24.5 | 1 | 78°C (Reflux) | | Toluene | 2.38 | ~0.1 | 110°C | | DMSO | 46.7 | ~10⁶ | 100°C | | NMP | 32.2 | ~10⁵ | 120°C |

Technical Note: In DMSO, the rate enhancement is often


-fold compared to alcohols [1]. This allows you to bypass the thermal decomposition threshold of the quinoline ring.
Module 2: Palladium-Catalyzed Cross-Coupling

Ticket #509: "Reaction turns black at 110°C. No product formed."

The Diagnosis: Catalyst Death vs. Reductive Elimination

The "black" precipitate is inactive


 aggregates (Palladium Black).
  • The Trap: Sterically hindered substrates (e.g., 8-chloroquinoline) require high temperatures to force the Oxidative Addition step. However, high T promotes ligand dissociation. Once the ligand falls off, the naked Pd metal aggregates and dies.

  • The Steric Paradox: Bulky ligands are needed to promote Reductive Elimination (forming the C-N bond), but they are also more prone to dissociation at high T due to steric bulk.

Solution: Ligand-Temperature Matching

For hindered substrates, you cannot use standard ligands (e.g.,


, dppf) at high temperatures. You must use dialkylbiaryl phosphines (Buchwald ligands) that are designed to remain coordinated at elevated temperatures.

Visualizing the Failure Point:

Pd_Failure Start Pd(II) Pre-catalyst Active Active L-Pd(0) Start->Active Activation OxAdd Oxidative Addition (Ar-Pd-Cl) Active->OxAdd Slow with Hindered Ar-Cl HighT High Temp (>110°C) OxAdd->HighT Required Energy Dead Pd Black (Inactive) HighT->Dead Ligand Dissociation (e.g., PPh3) Product Reductive Elimination (Product) HighT->Product If Ligand Stable (e.g., DavePhos)

Figure 1: Thermal failure pathway in Pd-catalyzed cross-coupling. High temperatures required for hindered substrates cause ligand dissociation unless specialized bulky ligands are used.

Optimized Protocol for Hindered Amination (e.g., 4,8-dichloroquinoline):

  • Ligand: DavePhos or BrettPhos . These provide a "protective shell" around the Pd center, preventing aggregation even at 120°C [2].

  • Pre-heating: Do not mix everything and heat.

    • Charge Pd source + Ligand + Solvent. Stir at 60°C for 5 mins (Ligand complexation).

    • Add Substrate + Base.[1]

    • Ramp to 110°C.

Module 3: Experimental Protocol
Protocol: C8-Amination of Quinoline (Sterically Challenged)

Based on optimization data for dichloroquinolines [2].

Objective: Substitute the C8-position (peri-position) without touching the C4-position or decomposing the catalyst.

Reagents:

  • Substrate: 2,8-Dichloroquinoline (1.0 equiv)

  • Nucleophile: Adamantane-1-amine (1.2 equiv) - High steric bulk

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: DavePhos (4 mol%) - Crucial for steric tolerance

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Catalyst Activation: Add

    
    , DavePhos, and Toluene. Stir at RT for 10 mins . Note: Unlike older protocols, DavePhos activates quickly.
    
  • Addition: Add the quinoline, amine, and base under Argon counter-flow.

  • Thermal Ramp:

    • Place in oil bath pre-heated to 80°C .

    • Hold for 1 hour. (Monitor by LCMS).

    • If conversion <10%, increase to 100°C .

    • Critical Stop: Do not exceed 110°C. If reaction stalls, add 1 mol% fresh catalyst rather than increasing heat.

  • Workup: Filter through Celite (removes Pd black/salts), concentrate, and purify via column chromatography.

Frequently Asked Questions (FAQ)

Q1: How do I distinguish between "Tar" and "Pd Black"?

  • Pd Black: Fine, discrete black particles that settle at the bottom of the flask. The supernatant might still be clear/colored. This indicates catalyst death .

  • Tar: A viscous, dark brown/black oil that coats the glass walls and does not settle. This indicates substrate decomposition (polymerization of quinoline).

    • Fix for Tar: Lower Temp, switch to Nitrogen atmosphere, add radical scavenger (BHT) if radical mechanism suspected.

    • Fix for Pd Black: Better ligand (DavePhos/XPhos), lower O2 levels (degas solvent thoroughly).

Q2: Can I use Microwave irradiation to overcome the steric barrier? Yes, but with caution. Microwave heating is excellent for overcoming the high


 of hindered couplings.
  • Benefit: Rapid heating minimizes the time the catalyst spends in the "danger zone" (slow decomposition).

  • Risk: Superheating pockets can cause explosive pressure in sealed vessels if the quinoline decomposes (gas evolution).

  • Guideline: Set a Power Max (e.g., 50W) to prevent runaway heating. Use "Cooling on" mode if available to maintain T without thermal inertia overshoot.

Q3: Why does my C2-substitution stall even at high temperatures? The C2 position is electronically activated (like C4) but sterically sensitive. If using


:
  • Check: Are you using an N-oxide? Converting the quinoline to Quinoline N-oxide makes the C2 position significantly more electrophilic, allowing substitution at much lower temperatures (often RT to 60°C) [3]. You can reduce the N-oxide back to the quinoline later using

    
     or Zn/AcOH.
    
References
  • BenchChem Technical Support. (2025).[1][2][3] SNAr Comparative Reaction: Solvent Effects and Rate Enhancement.[4] Retrieved from [Link]

  • Abel, A. S., et al. (2013).[5] Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.[5] Molecules, 18(2), 2096-2109.[5] Retrieved from [Link]

  • Zheng, J., et al. (2016).[6] Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Org.[3][7][8] Lett., 18, 3514-3517.[6] Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline from crude product

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists struggling to separate unreacted 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline from crude reaction mix...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists struggling to separate unreacted 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline from crude reaction mixtures—a notoriously difficult bottleneck following Nucleophilic Aromatic Substitution (SNAr) or cross-coupling reactions.

PART 1: Mechanistic Context & Physicochemical Profiling

To remove an impurity efficiently, you must first exploit its physicochemical delta relative to your product.

The Causality of the Separation Problem: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a highly lipophilic electrophile. The combination of the 2-propyl and 7-trifluoromethoxy groups gives it a high affinity for organic solvents and a high retention factor (


) on normal-phase silica.

More importantly, the lone pair on the quinoline nitrogen is electronically depleted. The electron-withdrawing chlorine at C4 and the highly electronegative trifluoromethoxy group at C7 pull electron density away from the ring via inductive effects, resulting in a weakly basic nitrogen with a pKa of approximately 3.57 (1[1]).

However, once this starting material reacts with an amine to form a 4-aminoquinoline product , a massive electronic shift occurs. The lone pair on the newly installed 4-amino group donates electron density directly into the quinoline ring via resonance. This stabilizes the protonated state of the quinoline nitrogen, raising its pKa to approximately 6.0–8.0 (2[2]).

We can exploit this


pKa of >3 units  and the loss of electrophilicity  at the C4 position to design orthogonal, chromatography-free purification systems.
Table 1: Comparative Physicochemical Profile
Property4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline (Unreacted SM)Typical 4-Aminoquinoline (Product)Separation Implication
pKa (Quinoline N) ~2.5 – 3.5~6.0 – 8.0Enables charge-based separation (SCX or pH gradients).
Lipophilicity (LogP) High (>4.0)ModerateSM partitions strongly into non-polar organics.
Electrophilicity High (Activated at C4)None (Nucleophilic/Basic)SM can be covalently trapped by scavenger resins.

PART 2: Troubleshooting FAQs

Q: My crude NMR shows 10% unreacted 4-chloroquinoline, and it streaks with my product on normal-phase silica. What is the fastest way to remove it? A: Switch to a Strong Cation Exchange (SCX) catch-and-release strategy. Because your product is significantly more basic than the starting material, SCX resin will selectively protonate and bind the 4-aminoquinoline product. The unreacted 4-chloroquinoline will remain neutral and wash right through the cartridge (3[3]).

Q: I am scaling up my reaction to 50 grams. SCX-SPE cartridges are too expensive at this scale. What is the scalable alternative? A: Use a pH-gradient liquid-liquid extraction. By washing your organic layer with a carefully tuned acidic buffer (pH 4.5), you will selectively protonate the 4-aminoquinoline product, driving it into the aqueous layer. The weakly basic starting material will remain unprotonated and stay in the organic layer, which can be discarded.

Q: My 4-aminoquinoline product contains an acid-sensitive functional group (e.g., a highly labile acetal). I cannot use SCX or acidic aqueous washes. How do I remove the electrophile? A: Utilize a nucleophilic scavenger resin. By adding a polymer-bound thiophenol or primary amine to your crude mixture, the unreacted 4-chloroquinoline will undergo a covalent SNAr reaction with the solid support (4[4]). Your product, which is no longer an electrophile, remains untouched in solution and is recovered by simple filtration.

PART 3: Validated Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release (Ideal for <1g scale)

This protocol utilizes sulfonic acid-functionalized silica to selectively trap basic amines.

  • Acidification: Dissolve the crude reaction mixture in 5 mL of Methanol. Add 2-3 drops of 1M HCl in Methanol to ensure the 4-aminoquinoline is fully protonated.

  • Loading: Load the mixture onto a pre-conditioned SCX-SPE cartridge (conditioned with 100% MeOH).

  • Washing (SM Removal): Wash the cartridge with 3 column volumes (CV) of 100% Methanol.

    • Self-Validation Check: Analyze the methanolic wash by LC-MS. It should contain only the unreacted 4-chloroquinoline and no product mass.

  • Elution: Elute the pure product using 3 CV of 5% Triethylamine (TEA) in Methanol (or 2M

    
     in MeOH). The base deprotonates the product, releasing it from the resin.
    
  • Recovery: Concentrate the basic eluate under reduced pressure to yield the pure product.

Protocol B: pH-Gradient Liquid-Liquid Extraction (Ideal for >1g scale)

This protocol exploits the thermodynamic


pKa difference between the SM and the product.
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with an equal volume of aqueous Citrate or Acetate buffer adjusted to exactly pH 4.5.

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and visualize under UV (254 nm). If the product is fully protonated, it will remain stuck at the baseline in 100% EtOAc.

  • Phase Separation: Separate the layers. Discard the organic layer (which contains the highly lipophilic, unprotonated 4-chloroquinoline).

  • Basification: Cool the aqueous layer in an ice bath and slowly add saturated aqueous

    
     until the pH reaches 10.0. The aqueous layer will turn cloudy as the product free-bases and crashes out.
    
  • Final Recovery: Extract the basified aqueous layer twice with fresh EtOAc. Dry the combined organic layers over

    
    , filter, and concentrate.
    
Protocol C: Covalent Scavenging with Nucleophilic Resins (Ideal for Acid-Sensitive Products)

This protocol uses solid-phase chemistry to permanently sequester the electrophilic impurity.

  • Preparation: Dissolve the crude mixture in anhydrous THF or DCM.

  • Scavenger Addition: Add 3 to 5 equivalents of Polymer-Supported Thiophenol (PS-Thiophenol) resin and 2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Agitate the suspension gently at 50°C for 4 to 6 hours. The resin will covalently attack the C4 position of the unreacted starting material.

    • Self-Validation Check: Monitor the supernatant by HPLC. The peak corresponding to the 4-chloroquinoline starting material must disappear completely before proceeding.

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin cake twice with DCM.

  • Recovery: Concentrate the combined filtrates to obtain the pure product. Discard the resin.

PART 4: Process Workflows

G Crude Crude Mixture (Product + Unreacted SM) Acidify Acidify with HCl/MeOH (Protonates Product) Crude->Acidify Load Load onto SCX-SPE Cartridge Acidify->Load Wash Wash with 100% MeOH Load->Wash SM_Waste Eluate 1: Unreacted SM (Discard) Wash->SM_Waste Non-retained fractions Elute Elute with 5% TEA/MeOH (Deprotonates Product) Wash->Elute Retained product Pure Eluate 2: Pure Product (Concentrate) Elute->Pure

SCX-SPE catch-and-release workflow for 4-aminoquinoline purification.

G Start Crude in EtOAc Extract1 Extract with pH 4.5 Buffer Start->Extract1 Phase1 Phase Separation Extract1->Phase1 Org1 Organic Phase (Unreacted SM -> Discard) Phase1->Org1 Top Layer Aq1 Aqueous Phase (Protonated Product) Phase1->Aq1 Bottom Layer Basify Basify to pH 10 (Na2CO3) Aq1->Basify Extract2 Extract with EtOAc Basify->Extract2 Org2 Organic Phase (Pure Product -> Keep) Extract2->Org2

pH-gradient liquid-liquid extraction for scalable product isolation.

G Start Crude Reaction Mixture (Product + Unreacted SM) AddResin Add PS-Thiophenol Resin & DIPEA (Nucleophilic Scavenger) Start->AddResin Incubate Agitate at 50°C for 4-6 hours (Covalent Capture of SM) AddResin->Incubate Filter Filter Suspension through Frit Incubate->Filter Resin Solid Resin (Bound SM -> Discard) Filter->Resin Retained on frit Filtrate Filtrate (Pure Product -> Concentrate) Filter->Filtrate Passes through

Covalent scavenging of unreacted electrophiles using polymer resins.

References

  • ChemicalBook - 4-Chloroquinoline | 611-35-8.
  • Frontiers in Chemistry - 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • UCSF eScholarship - Incorporation of an Intramolecular Hydrogen-Bonding Motif in the Side Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum.
  • NIH PubMed Central - Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology: 2009.

Sources

Optimization

Technical Support Center: Navigating the Stability of the 7-Trifluoromethoxy Group in Basic Reaction Conditions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the 7-trifluoromethoxy (-OCF3) group, a valued substituent in modern medicinal chemistry, under various basic reaction conditions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and optimize your synthetic routes.

Introduction: The Trifluoromethoxy Group - A Double-Edged Sword?

The trifluoromethoxy group is prized for its unique electronic properties and high metabolic stability.[1] Its strong electron-withdrawing nature and high lipophilicity make it an attractive moiety for modulating the physicochemical properties of drug candidates.[1] However, the very electronic effects that make it desirable can also influence its stability in the presence of basic reagents. This guide will explore the nuances of working with 7-trifluoromethoxy substituted compounds, particularly in the context of common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: How stable is the 7-trifluoromethoxy group to common aqueous bases like NaOH or KOH?

The 7-trifluoromethoxy group is generally highly resistant to hydrolysis under typical aqueous basic conditions (e.g., 1-2 M NaOH or KOH at room temperature to moderate heat).[2] Its stability significantly surpasses that of a trifluoromethyl group in an analogous electron-rich environment, which can be susceptible to hydrolysis to a carboxylic acid.[3]

Troubleshooting Scenario:

  • Observation: After a saponification reaction on an ester elsewhere in a 7-trifluoromethoxyquinoline molecule using 2M NaOH at 80°C, you observe a minor, more polar byproduct by LC-MS.

  • Possible Cause: While direct hydrolysis of the -OCF3 group is unlikely under these conditions, prolonged heating in strong base could potentially lead to trace amounts of degradation. However, it is more probable that another functional group in your molecule is reacting, or that the starting material contained impurities.

  • Recommended Action:

    • Confirm the structure of the byproduct: Use high-resolution mass spectrometry and NMR to unequivocally identify the byproduct.

    • Re-evaluate reaction conditions: If the byproduct is indeed a result of -OCF3 degradation, consider using milder saponification conditions (e.g., lower temperature, shorter reaction time, or alternative reagents like lithium hydroxide at room temperature).

    • Purity Check: Ensure the purity of your starting material.

Q2: I am planning a reaction using a strong, non-nucleophilic amine base like DBU or triethylamine at elevated temperatures. Should I be concerned about the stability of my 7-trifluoromethoxy group?

The 7-trifluoromethoxy group is generally stable in the presence of common non-nucleophilic amine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA), even at elevated temperatures (e.g., reflux in toluene or DMF).[4] These bases are typically not strong enough to initiate cleavage of the C-O bond of the trifluoromethoxy group.

Troubleshooting Scenario:

  • Observation: During an elimination reaction on a 7-trifluoromethoxy-substituted substrate using DBU in refluxing toluene, you notice the formation of a dark, tarry material and a complex mixture of products.

  • Possible Cause: It is highly improbable that the -OCF3 group is the source of this instability. Instead, the combination of a strong base and high temperature is likely causing decomposition of other parts of your molecule. The 7-trifluoromethoxy group, being strongly electron-withdrawing, can influence the reactivity of other functional groups on the quinoline ring.

  • Recommended Action:

    • Lower the reaction temperature: If the reaction kinetics allow, attempt the elimination at a lower temperature.

    • Consider a weaker base: If DBU is proving too harsh, a weaker base like triethylamine or diisopropylethylamine (DIPEA) might be sufficient.

    • Protect sensitive functional groups: If other parts of your molecule are susceptible to the basic conditions, consider a protection-deprotection strategy.

Q3: Can I use strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) with my 7-trifluoromethoxyquinoline?

Extreme caution is advised when using strong organolithium bases with 7-trifluoromethoxy-substituted aromatics. While the -OCF3 group itself is generally resistant to direct nucleophilic attack by these reagents, its powerful inductive electron-withdrawing effect can activate the aromatic ring towards other reactions.

Troubleshooting Workflow for Reactions with Organolithiums:

G start Reaction with n-BuLi or LDA Planned check_temp Is the reaction at low temperature (-78°C)? start->check_temp check_equiv Are you using a stoichiometric amount of base? check_temp->check_equiv Yes high_temp_warning High risk of side reactions and decomposition. Re-evaluate synthetic strategy. check_temp->high_temp_warning No proceed Proceed with caution, monitor closely check_equiv->proceed Yes excess_base_warning Increased risk of multiple deprotonations or side reactions. check_equiv->excess_base_warning No consider_alt Consider alternative, milder bases if possible proceed->consider_alt excess_base_warning->proceed

Caption: Decision workflow for using organolithiums.

Potential Issues and Solutions:

  • Directed Ortho-Metalation (DoM): The -OCF3 group is not a strong directing group for ortho-lithiation. Other functional groups on the quinoline ring will likely direct deprotonation.

  • Nucleophilic Aromatic Substitution (SNAr): If there is a suitable leaving group on the ring (e.g., a halide), the strong electron-withdrawing nature of the -OCF3 group can activate the ring for SNAr, where the organolithium reagent acts as a nucleophile.[5][6]

  • Benzyne Formation: In the absence of a good leaving group, deprotonation of an aromatic proton followed by elimination can lead to the formation of a highly reactive benzyne intermediate, resulting in a mixture of products.[6]

Recommended Practices:

  • Low Temperature: Always conduct reactions involving organolithiums at low temperatures (typically -78 °C) to minimize side reactions.[7]

  • Stoichiometry: Use the minimum required amount of organolithium reagent and add it slowly to the reaction mixture.

  • Inverse Addition: Consider adding your substrate solution to the organolithium reagent to maintain a low concentration of the substrate.

  • Quenching: Quench the reaction at low temperature before warming to room temperature.

Q4: How does the stability of the 7-trifluoromethoxy group compare to a 7-trifluoromethyl or a 7-difluoromethoxy group under basic conditions?

A comparative stability profile is crucial for rational drug design.

Functional GroupRelative Stability in Strong BaseKey Considerations
-OCF3 HighGenerally very stable. The C-O bond is strong, and the fluorine atoms are not readily displaced.[1][2]
-CF3 Moderate to LowCan be susceptible to hydrolysis to the corresponding carboxylic acid, especially if the aromatic ring is activated towards nucleophilic attack.[3]
-OCHF2 ModerateThe C-H bond is acidic and can be deprotonated by strong bases, potentially leading to decomposition pathways.[8]

Experimental Protocols

Protocol 1: Monitoring the Stability of a 7-Trifluoromethoxy-Substituted Compound to Aqueous Base

Objective: To determine the hydrolytic stability of a 7-trifluoromethoxy-containing compound under basic conditions.

Materials:

  • 7-Trifluoromethoxy-substituted compound

  • 1 M Sodium hydroxide solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of your compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • In a clean vial, mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

  • In a separate control vial, mix 1 mL of the stock solution with 9 mL of water.

  • Maintain both vials at the desired reaction temperature (e.g., 25 °C or 50 °C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

  • Quench the reaction by neutralizing the aliquot with an appropriate amount of 1 M HCl.

  • Dilute the quenched aliquot with mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a suitable concentration for HPLC analysis.

  • Inject the samples onto the HPLC and monitor the peak area of the starting material.

  • Plot the percentage of remaining starting material versus time to determine the rate of degradation, if any.

In-Depth Scientific Discussion: Understanding the Stability of the Trifluoromethoxy Group

The high stability of the trifluoromethoxy group under most basic conditions can be attributed to several factors:

  • Strong C-O Bond: The C-O bond in the -OCF3 group is strong and not easily cleaved.

  • High Electronegativity of Fluorine: The three fluorine atoms create a strong inductive effect, pulling electron density away from the oxygen and the carbon atom. This makes the carbon atom electron-deficient, but it is sterically shielded from nucleophilic attack.

  • Lack of a-Protons: Unlike the difluoromethoxy group (-OCHF2), the trifluoromethoxy group lacks an acidic proton on the carbon adjacent to the oxygen, preventing deprotonation-elimination pathways.

Degradation Mechanism under Forcing Conditions:

While highly stable, under extremely harsh basic conditions (e.g., very high concentrations of strong base and high temperatures), a hypothetical degradation pathway could involve nucleophilic attack at the carbon of the -OCF3 group, leading to the displacement of fluoride ions. However, this is generally not observed under standard synthetic conditions.

G substrate 7-OCF3-Quinoline intermediate Hypothetical Intermediate substrate->intermediate Forcing Conditions (Hypothetical) no_reaction No Reaction (Under Standard Conditions) substrate->no_reaction Standard Basic Conditions base Strong Base (e.g., OH-) base->substrate products Degradation Products intermediate->products

Sources

Troubleshooting

Troubleshooting low reactivity of 2-propyl substituted quinolines

Ticket ID: #Q-PR-2024-003 Subject: Troubleshooting Low Reactivity & Functionalization Failures in 2-Propylquinolines Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q-PR-2024-003 Subject: Troubleshooting Low Reactivity & Functionalization Failures in 2-Propylquinolines Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Propyl Paradox"

Users frequently report unexpected inertness or catalyst failure when working with 2-propylquinolines compared to their 2-methyl analogs. While electronically similar (weak +I effect), the 2-propyl group introduces a dynamic steric penalty . Unlike the rigid methyl group, the propyl chain possesses rotational degrees of freedom (


-bond rotation), creating a "sweep volume" that effectively shields the ring nitrogen and the adjacent C3 position.

This guide addresses the three most common failure modes: N-Center blockage , Catalyst Poisoning , and Regioselectivity drift .

Module 1: The N-Center Blockade (Quaternization & Coordination)

Symptom
  • Observation: N-alkylation (Menschutkin reaction) or N-oxidation yields are <10% or require excessive heating, leading to decomposition.

  • Common Error: Treating the 2-propyl group as merely "slightly larger" than a methyl group.

Root Cause Analysis

The nitrogen lone pair is the kinetic nucleophile. The 2-propyl chain's methylene protons (


) and the terminal ethyl group create a steric cone angle  that destabilizes the transition state for 

attack. Standard electrophiles (e.g., MeI, BnBr) cannot access the trajectory required for orbital overlap without significant steric clash.
Troubleshooting & Solutions
ParameterStandard Approach (Fails)High-Performance Fix Why it Works
Electrophile Methyl Iodide (MeI)Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate Harder, more reactive electrophiles with smaller leaving groups minimize the transition state steric penalty.
Solvent THF or TolueneAcetonitrile (ACN) or Nitromethane High dielectric constants stabilize the charged transition state (dipole-dipole stabilization).
Conditions Reflux (Thermal)High Pressure (10-15 kbar)

reactions have a negative volume of activation (

). High pressure accelerates the reaction by compressing the transition state.
FAQ: N-Functionalization

Q: Can I use microwave irradiation to force the reaction? A: Caution is advised. While microwave heating improves kinetics, the high temperatures required for 2-propylquinolines often trigger Hofmann-Martius rearrangement (migration of the alkyl group to the ring) or polymerization. We recommend chemical activation (stronger electrophile) over thermal activation.

Module 2: Metal-Catalyzed Cross-Couplings (The Catalyst Trap)

Symptom
  • Observation: Suzuki or Buchwald-Hartwig couplings fail. The reaction turns black (Pd precipitation) immediately.

  • Diagnosis: The substrate is acting as a catalyst poison.

Mechanism of Failure

The basic nitrogen of quinoline coordinates to the Pd(II) center, displacing the phosphine ligand. In 2-propylquinoline, this coordination is weak due to sterics, but sufficient to form an off-cycle resting state (


-N-binding) that prevents the oxidative addition cycle.
The "Bulky Ligand" Protocol

To bypass this, you must use ligands with sufficient bulk to effectively "push" the quinoline nitrogen away from the metal center.

Recommended Ligand Architecture:

  • Buchwald Dialkylbiaryl Phosphines: XPhos, RuPhos, or BrettPhos.

  • Logic: The lower ring of the biaryl ligand creates a "roof" over the Pd center. This steric bulk prevents the approach of the hindered quinoline nitrogen (preventing poisoning) while allowing the oxidative addition of the aryl halide.

Module 3: Regioselectivity in C-H Activation (Minisci Reaction)

Symptom
  • Observation: Radical alkylation (Minisci) yields a complex mixture or low conversion, despite the C2 position being blocked.

Technical Insight

In unsubstituted quinolines, nucleophilic radicals attack C2 and C4. With C2 blocked by a propyl group, C4 is the statistical target. However, the propyl group exerts a "buttressing effect" , subtly distorting the ring geometry and shielding the C3/C4 bond.

Visualizing the Pathway:

MinisciPathways Start 2-Propylquinoline Substrate Radical Nucleophilic Radical (R•) Start->Radical + Acid/Oxidant C4_Attack Path A: C4 Attack (Major) Radical->C4_Attack Electronic Control (LUMO coeff) C3_Attack Path B: C3 Attack (Sterically Disfavored) Radical->C3_Attack Minor SideChain Path C: Benzylic H-Abstraction (Side Reaction) Radical->SideChain If R• is electrophilic (e.g., tBuO•) Product Product C4_Attack->Product Oxidative Aromatization

Caption: Pathway competition in Minisci reactions. Note that highly electrophilic radicals may abstract benzylic protons from the propyl chain (Path C) rather than adding to the ring.

Validated Experimental Protocols

Protocol A: High-Yield N-Methylation of 2-Propylquinoline

Use this when standard MeI/Acetone methods fail.

Safety Warning: Methyl Triflate (MeOTf) is a powerful alkylating agent and highly toxic. Use only in a fume hood with double-gloving.

  • Preparation: Dissolve 2-propylquinoline (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

    • Checkpoint: Ensure glassware is oven-dried; moisture hydrolyzes MeOTf.

  • Addition: Cool to 0°C. Add Methyl Triflate (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Do not use TLC (salt streaks). Use LC-MS. Look for M+15 peak (Methylated cation).

  • Workup:

    • Add diethyl ether (

      
      ) to the reaction mixture until the solution turns cloudy.
      
    • Cool to -20°C to induce crystallization of the quinolinium triflate salt.

    • Filter under Argon.

    • Validation: The product should be a white/off-white hygroscopic solid.

Protocol B: C4-Selective Alkylation (Minisci) without Over-Oxidation

Designed to avoid attacking the sensitive propyl side-chain.

  • Setup: To a solution of 2-propylquinoline (1.0 equiv) in DCM/Water (1:1 biphasic), add TFA (1.0 equiv) to protonate the nitrogen.

    • Why: Protonation lowers the LUMO energy, activating the ring for nucleophilic radical attack.[1]

  • Radical Source: Add Zinc sulfinate salt (2.0 equiv) and tert-Butyl hydroperoxide (TBHP) (3.0 equiv).

  • Control: Stir vigorously at RT.

    • Critical Step: Do not heat. Heating promotes benzylic oxidation of the propyl chain.

  • Quench: Neutralize with sat.

    
    . Extract with DCM.
    

Diagnostic Decision Tree

Use this flow to determine the correct functionalization strategy for your specific 2-propylquinoline derivative.

TroubleshootingTree Start START: Functionalization Issue Type What is the Reaction Type? Start->Type N_Func N-Alkylation/Oxidation Type->N_Func Ring_Func Ring Functionalization Type->Ring_Func Coupling Pd-Cross Coupling Type->Coupling Check_Elec Switch to MeOTf or Meerwein Salt N_Func->Check_Elec Using MeI/BnBr? Minisci Minisci Ring_Func->Minisci Radical (Minisci)? Ligand_Check Use Buchwald Ligands (XPhos/RuPhos) Coupling->Ligand_Check Ligand Type? C4_Select Monitor Benzylic Oxidation (Side Rxn) Minisci->C4_Select Expect C4 Product

Caption: Decision logic for selecting reagents based on failure mode.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Foundational text on Quinoline reactivity and steric effects of 2-substituents).

  • Duncton, M. A. J. (2011).[3] Minisci reactions: Versatile C–H functionalization for drug discovery. MedChemComm, 2(12), 1135-1161. (Review of Minisci regioselectivity and "blocking" effects).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. (Definitive guide on ligand selection for hindered substrates).

  • Mitchell, E. A., et al. (2012). A scalable synthesis of 2-alkylquinolines via the modified Friedländer synthesis. Tetrahedron Letters, 53(15), 1925-1928. (Synthesis and properties of 2-propylquinoline derivatives).

Sources

Optimization

Technical Support Center: Recrystallization Solvents for 7-Trifluoromethoxy Quinoline Intermediates

Welcome to the Technical Support Center for the synthesis and purification of 7-trifluoromethoxy quinoline intermediates. These building blocks are pivotal in modern drug development due to the unique metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 7-trifluoromethoxy quinoline intermediates. These building blocks are pivotal in modern drug development due to the unique metabolic stability and lipophilicity imparted by the trifluoromethoxy (-OCF


) group. However, these exact physicochemical properties introduce significant downstream processing challenges, particularly during recrystallization. This guide provides field-proven protocols, thermodynamic rationales, and troubleshooting steps to ensure high-yield, high-purity isolation.
The Chemistry & Causality of -OCF Crystallization Challenges

The trifluoromethoxy group is a highly unique substituent. Unlike a simple methoxy group, the -OCF


 bond often adopts an orthogonal conformation relative to the aromatic quinoline ring to minimize steric and electronic repulsion[1]. This disruption of molecular planarity significantly lowers the crystal lattice energy and depresses the melting point of the intermediate.

Furthermore, the -OCF


 group imparts extreme lipophilicity, which drastically alters the solubility profile in common organic solvents[2]. When cooling a saturated solution of a 7-trifluoromethoxy quinoline, the system often reaches the liquid-liquid phase separation (LLPS) boundary before the solid-liquid equilibrium boundary. This results in "oiling out" —the formation of a dense, impure liquid phase instead of a crystalline solid[3]. Understanding this thermodynamic causality is critical: to force crystallization, we must manipulate the solvent's boiling point and the system's metastable zone to favor solid nucleation over phase separation.
Quantitative Data: Solvent System Selection

Selecting the right solvent system is a delicate balance of polarity and boiling point. A solvent with a boiling point higher than the melting point of the solute in solution will invariably cause oiling out.

Table 1: Comparative Recrystallization Solvent Systems for 7-Trifluoromethoxy Quinoline Intermediates

Solvent System (Good / Anti-Solvent)Vol. RatioB.P. Range (°C)Expected YieldExpected PurityMechanistic Advantage & Notes
Toluene / Heptane 1:3110 / 9880–85%>99%Excellent for highly lipophilic -OCF

intermediates; requires strict temperature control and slow cooling.
Ethyl Acetate / Hexanes 1:477 / 6875–80%98%Standard system; however, highly prone to oiling out if cooled too rapidly due to high solubility[3].
MTBE / Heptane 1:255 / 9880–85%99%Low boiling point system prevents oiling out of low-melting solids by forcing supersaturation at lower temps.
Isopropanol / Water 5:182 / 10085–90%95%Ideal for intermediate salts (e.g., HCl salts); leverages hydrogen bonding to overcome lipophilicity.
Troubleshooting Workflow

When recrystallization fails, a systematic approach is required to identify whether the failure is thermodynamic (wrong solvent B.P.) or kinetic (lack of nucleation sites).

G Start Oiling Out Observed During Cooling Check1 Is oiling temperature > compound melting point? Start->Check1 Action1 Switch to lower B.P. solvent (e.g., MTBE/Hexane) Check1->Action1 Yes Check2 Impurity level > 5%? Check1->Check2 No Action3 Adjust Solvent Ratio (Increase Anti-Solvent) Action1->Action3 Action2 Pre-purify via silica plug or charcoal treatment Check2->Action2 Yes Check2->Action3 No Action2->Action3 Check3 Turbidity reached? Action3->Check3 Check3->Action3 No Action4 Seed with 1-5% pure crystals in metastable zone Check3->Action4 Yes End Successful Crystallization Action4->End

Logical workflow for troubleshooting oiling out in quinoline recrystallization.

Self-Validating Experimental Protocols
Protocol A: Precision Anti-Solvent Crystallization (Toluene/Heptane)

This protocol ensures that crystallization occurs strictly within the metastable zone, preventing uncontrolled nucleation and oiling out[4].

  • Dissolution: Suspend the crude 7-trifluoromethoxy quinoline in 3 volumes of toluene. Heat to 75°C until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed celite pad.

    • Causality: Insoluble particulates and trace transition metals act as uncontrolled nucleation sites, leading to polymorph mixtures or trapping impurities.

  • Anti-Solvent Titration: Maintain the solution at 75°C. Slowly add hot heptane dropwise with high agitation until the solution exhibits persistent turbidity (the cloud point)[5].

  • Clarification (Self-Validation): Add toluene dropwise (usually 1–5% of total volume) just until the solution becomes perfectly clear again.

    • Causality: This visual cue confirms the system is exactly at the upper boundary of the metastable zone, primed for controlled growth.

  • Seeding: Cool the solution to 65°C. Introduce 1–2% w/w of pure seed crystals.

    • Self-Validation: Immediate, slow growth on the seeds confirms correct supersaturation[4]. Seeding bypasses the high activation energy of primary nucleation, forcing the system to grow on the existing lattice rather than phase-separating.

  • Controlled Cooling: Cool the mixture at a linear rate of 0.5°C/min down to 5°C. Filter the resulting crystals and wash with ice-cold heptane.

Protocol B: Salt Formation Strategy for Low-Melting Intermediates

If the free base consistently oils out due to a highly depressed melting point, converting the basic quinoline nitrogen to a salt fundamentally alters the thermodynamic landscape[6].

  • Salt Formation: Dissolve the crude intermediate in anhydrous ethyl acetate (5 volumes). Slowly add 1.05 equivalents of anhydrous HCl (4M in dioxane) at 0°C.

  • Isolation (Self-Validation): Stir for 1 hour. The 7-trifluoromethoxy quinoline hydrochloride salt will precipitate as a highly crystalline solid, validating the phase change.

  • Recrystallization: Recrystallize the isolated salt from boiling ethanol or an isopropanol/water mixture.

  • Free Base Regeneration: Suspend the pure salt in water, neutralize with saturated NaHCO

    
    , and extract with dichloromethane to recover the ultra-pure free base[6].
    
Frequently Asked Questions (FAQs)

Q1: My intermediate still oils out even when using the Toluene/Heptane system. What is the thermodynamic cause, and how do I fix it? A1: Oiling out occurs when the solvent's boiling point allows the solution to reach a temperature where the solute melts out of solution before it crystallizes. If your specific 7-trifluoromethoxy derivative has a very low melting point, toluene (B.P. 110°C) is simply too hot.

  • Solution: Switch to a lower boiling point system like Methyl tert-butyl ether (MTBE) / Hexanes (B.P. 55°C / 68°C)[3]. This forces the system's temperature below the solute's melting point prior to reaching supersaturation.

Q2: The recovered crystals have a persistent yellow/brown tint despite multiple recrystallizations. How can I remove this? A2: Quinolines are prone to trace N-oxidation, and trifluoromethoxylated arenes synthesized via cross-coupling often retain strongly coordinated palladium or copper residues. These impurities co-crystallize by fitting into the lattice defects.

  • Solution: Prior to recrystallization, perform a chemical wash. Dissolve the crude in an organic solvent and wash with 10% aqueous L-cysteine or an EDTA solution to scavenge transition metals. Alternatively, add 5% w/w activated charcoal during the hot dissolution step of your recrystallization, followed by a hot filtration[3].

Q3: How do I scale up the anti-solvent addition without causing localized crashing out? A3: At scale, the local supersaturation at the point of anti-solvent addition causes rapid, uncontrolled precipitation, which traps impurities and solvent within the crystal lattice[5].

  • Solution: Use reverse addition. Instead of adding the anti-solvent to the product solution, slowly pump the hot product solution into a highly agitated vessel containing the anti-solvent maintained at the target crystallization temperature[4].

References

Sources

Troubleshooting

Minimizing side products in 4-chloroquinoline displacement reactions

Technical Support Center: 4-Chloroquinoline Displacement Chemistry Ticket ID: #SNAr-4CQ-Optimization Status: Open Assigned Specialist: Senior Application Scientist Overview: The Mechanistic Landscape Welcome to the techn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloroquinoline Displacement Chemistry Ticket ID: #SNAr-4CQ-Optimization Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Mechanistic Landscape

Welcome to the technical support hub for 4-chloroquinoline functionalization. You are likely performing a Nucleophilic Aromatic Substitution (


) to synthesize antimalarial pharmacophores (like chloroquine) or kinase inhibitors.

The reaction relies on the activation of the C-4 position.[1] Unlike standard benzene derivatives, the quinoline nitrogen (N-1) acts as an intrinsic electron sink. When N-1 is protonated (acid catalysis), the C-4 center becomes highly electrophilic, facilitating the displacement of the chloride leaving group by your amine nucleophile.

The Critical Challenge: The same activation that invites your amine also invites water. The formation of 4-hydroxyquinoline (thermodynamically trapped as the 4-quinolone tautomer) is the primary failure mode. Once formed, this side product is chemically inert to further substitution under standard conditions.

Part 1: Troubleshooting & Optimization Modules

Issue #1: The "4-Hydroxy" Contamination (Hydrolysis)

Symptoms: LCMS shows peak M-18 (relative to starting material) or M-35+17. NMR shows loss of aromaticity in the pyridine ring (quinolone tautomer).

VariableTechnical InsightCorrective Protocol
Solvent Integrity Water competes with the amine. In protic solvents (EtOH), water is often a contaminant.Protocol: Use anhydrous solvents. If using ethanol, distill over Mg/I₂. For high-temp reactions, switch to anhydrous DMF or NMP.
Amine Hygroscopicity Alkyl amines (e.g., diamines) are hygroscopic. They carry the water into the flask.Action: Distill amines from KOH or CaH₂ prior to use. Store under Argon.
Atmosphere Ambient humidity enters during reflux.System: Fit the condenser with a CaCl₂ drying tube or run under a positive pressure of N₂/Ar balloon.
Issue #2: Sluggish Reaction / Incomplete Conversion

Symptoms: Starting material remains after 24h reflux. Low yields.[1]

VariableTechnical InsightCorrective Protocol
Acid Catalysis The unprotonated quinoline is a poor electrophile.Add Catalyst: Add 1.0 eq of Phenol or 0.1 eq of p-TsOH . Phenol acts as a "proton shuttle" and solvent, vastly accelerating the rate (The "Melt" Method).
Temperature

on heterocycles often requires high energy barriers to break aromaticity temporarily.
Thermodynamics: Increase temp to 120–140°C. If using EtOH (bp 78°C), seal the vessel (pressure tube) or switch to Ethoxyethanol (bp 135°C).
Stoichiometry HCl generated during reaction can protonate the nucleophile, killing its reactivity.Balance: Use 2.0–3.0 equivalents of amine.[2] The excess amine acts as an HCl scavenger (sacrificial base).
Issue #3: Dimerization (Bis-Quinoline Formation)

Symptoms: Two quinoline rings attached to one diamine linker.[1] Common when using linkers like 1,4-diaminobutane.

  • Root Cause: The mono-substituted product still has a free amine (

    
    ) which attacks a second molecule of 4-chloroquinoline.
    
  • Fix: High Dilution & Inverse Stoichiometry. Use a large excess of diamine (5–10 equivalents). Add the 4-chloroquinoline slowly to the hot amine solution. This ensures the chloride always sees fresh diamine, not the mono-product.

Part 2: Visualizing the Pathway

The following diagram maps the kinetic competition between the desired substitution and the irreversible hydrolysis, highlighting the role of acid catalysis.

SNAr_Pathway Start 4-Chloroquinoline Activated Protonated Intermediate (Highly Electrophilic C-4) Start->Activated Acid Catalyst (H+) (Rate Acceleration) Product 4-Aminoquinoline (Desired Drug Scaffold) Activated->Product Path A: Dry Conditions High Temp SideProduct 4-Hydroxyquinoline (Dead End / Tar) Activated->SideProduct Path B: Moisture Present Irreversible Tautomerization Amine Amine Nucleophile (R-NH2) Amine->Product Water Water Contaminant (H2O) Water->SideProduct

Caption: Kinetic competition in 4-chloroquinoline displacement. Acid catalysis activates the ring (Red), but moisture diverts the pathway to the irreversible 4-hydroxy side product (Black).

Part 3: Validated Experimental Protocols

Method A: The "Phenol Melt" (High Robustness)

Best for: Unreactive amines, sterically hindered substrates, or when solvent dryness is hard to guarantee.

  • Setup: In a round-bottom flask, mix 4-chloroquinoline (1.0 eq) and Phenol (solid, 2.0–5.0 eq).

  • Melt: Heat to 80°C until a homogeneous melt forms. The phenol protonates the quinoline nitrogen.

  • Addition: Add the Amine (1.2–2.0 eq).

  • Reaction: Heat to 130–140°C for 4–6 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][3]

    • Add 2M NaOH (aq) to strip the phenol (forms sodium phenoxide, water-soluble) and neutralize the HCl salt.

    • Extract the free base product into DCM or EtOAc.

    • Wash organic layer with 1M NaOH (2x) to ensure all phenol is removed.

Method B: Solution Phase (Standard)

Best for: Volatile amines or large-scale manufacturing where phenol waste is undesirable.

  • Solvent: Anhydrous Ethoxyethanol or n-Propanol (Higher boiling points than EtOH).

  • Catalyst: Add Catalytic HCl (few drops of conc. HCl or 1M in ether) OR p-TsOH (0.05 eq).

    • Note: If using a diamine, the amine itself acts as the base; you may need to add 0.5 eq of amine hydrochloride salt to initiate catalysis.

  • Reflux: Heat to reflux (110–135°C) under Nitrogen atmosphere.

  • Purification:

    • Evaporate solvent.[4]

    • Partition between 1M NaOH and DCM.

    • Acid-Base Wash: Extract organic layer with 1M HCl (product goes to aqueous phase, non-basic impurities stay in organic). Wash aqueous layer with fresh DCM. Basify aqueous layer (pH 12) and extract product back into DCM.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impurity? CheckTLC Check TLC/LCMS Start->CheckTLC ImpurityType Identify Impurity CheckTLC->ImpurityType Hydrolysis Peak M-18 (Hydrolysis) ImpurityType->Hydrolysis OH peak StartingMat Unreacted SM ImpurityType->StartingMat SM remains Dimer Dimer (Bis-product) ImpurityType->Dimer High MW FixHydrolysis Action: Dry Solvents, Use Molecular Sieves Hydrolysis->FixHydrolysis FixSM Action: Add Phenol/NaI Increase Temp >130°C StartingMat->FixSM FixDimer Action: Increase Amine to 10eq Slow Addition of SM Dimer->FixDimer

Caption: Diagnostic logic flow for identifying and rectifying common failure modes in quinoline displacement.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinolines. Journal of the American Chemical Society, 68(1), 113–116. Link

  • De, D., et al. (2005). Synthesis of Ring-Substituted 4-Aminoquinolines and Evaluation of Their Antimalarial Activities. Journal of Medicinal Chemistry, 48(24), 7688–7696. Link

  • Madrid, P. B., et al. (2005).[5] Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 7(6), 905-910. Link

  • Egan, T. J., et al. (2000). Quinoline antimalarials.[6][7] Journal of Medicinal Chemistry. (Contextualizing the importance of the 7-chloro-4-amino scaffold). Link

  • Peck, R. M., et al. (1959). Nitrogen Mustard Analogs of Antimalarial Drugs. Journal of the American Chemical Society, 81(15), 3984–3989. (Demonstrates the phenol melt methodology). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Topic: Comparative 1H NMR Spectrum Analysis: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Executive Summary & Structural Context Objective: This guide provides a technical comparison of the 1H NMR spectral characteris...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative 1H NMR Spectrum Analysis: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Executive Summary & Structural Context

Objective: This guide provides a technical comparison of the 1H NMR spectral characteristics of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline against its synthetic precursor (the 4-hydroxy tautomer) and non-fluorinated analogs.

Significance: In medicinal chemistry, the 7-trifluoromethoxy (


) group is a critical bioisostere for chloride or trifluoromethyl groups, enhancing lipophilicity and metabolic stability. The 4-chloro substituent serves as a reactive handle for 

reactions (e.g., introducing amines for kinase inhibition). Accurate NMR interpretation is vital to confirm two specific synthetic outcomes:
  • Regiochemistry: Confirming the

    
     position (vs. 5- or 6-position isomers).
    
  • Aromatization: Verifying the conversion of the 4-quinolone core (precursor) to the 4-chloroquinoline (product) using

    
    .
    

Structural Analysis & Predicted Chemical Shifts

The molecule lacks protons at positions 2, 4, and 7. The diagnostic protons are the isolated H3 singlet, the propyl chain , and the H5/H6/H8 spin system.

Table 1: Chemical Shift Assignments ( , 400 MHz)

Note: Values are calculated based on substituent additivity principles derived from 4,7-dichloroquinoline and 7-trifluoromethoxy analogs.

ProtonTypePredicted Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
H5 Ar-H8.15 – 8.25 Doublet (d)1H

Most Downfield: Deshielded by the "peri-effect" of the 4-Cl and the quinoline nitrogen.
H8 Ar-H7.85 – 7.95 Doublet (d)1H

Deshielded by the adjacent Nitrogen lone pair; broadens due to

proximity.
H6 Ar-H7.45 – 7.55 dd1H

Ortho to

and H5. Shows characteristic meta-coupling to H8.
H3 Ar-H7.35 – 7.45 Singlet (s)1H-Diagnostic Peak: Confirms full aromatization. Absence of coupling confirms 2,4-substitution.
H1' Alkyl2.90 – 3.00 Triplet (t)2H

Benzylic

attached to C2.
H2' Alkyl1.80 – 1.90 Sextet (m)2H

Middle methylene of the propyl chain.
H3' Alkyl1.00 – 1.05 Triplet (t)3H

Terminal methyl group.

Comparative Performance: Product vs. Alternatives

The most critical comparison for a development scientist is distinguishing the desired 4-Chloro product from the 4-Hydroxy precursor (often existing as the 4-quinolone tautomer) and verifying the effect of the


 group compared to a standard 7-Chloro  analog.
Comparison A: Monitoring the Chlorination Reaction ( )

The conversion of the 4-OH group to 4-Cl is the rate-limiting step in synthesis. The NMR spectrum provides a binary "Pass/Fail" metric based on H3 .

FeatureAlternative: 4-Hydroxy Precursor (Quinolone Form)Target: 4-Chloro Product Scientific Causality
H3 Shift

6.10 – 6.30 ppm

7.35 – 7.45 ppm
The 4-quinolone tautomer has reduced aromaticity in the pyridine ring, shielding H3. The 4-Cl product is fully aromatic (deshielded).
NH Signal Broad singlet

11.0–12.0 (in DMSO)
Absent Loss of the amide-like NH proton confirms substitution.
H5 Shift

~8.0 ppm

~8.2 ppm
The 4-Cl atom exerts a stronger steric/electronic peri-effect on H5 than the carbonyl oxygen.
Comparison B: 7-Trifluoromethoxy ( ) vs. 7-Chloro ( )

When evaluating bioisosteres, the


 group introduces unique spectral features compared to the standard 4,7-dichloroquinoline.
  • 19F NMR Cross-Validation:

    • 7-Cl Analog: Silent in 19F NMR.

    • 7-OCF3 Target: Shows a sharp singlet around

      
       -57 to -59 ppm . This is the definitive validation of the 7-position substituent integrity.
      
  • H8 Multiplicity:

    • In 7-Cl analogs, H8 is a sharp doublet.

    • In 7-OCF3 analogs, H8 often appears as a broad doublet or quartet due to long-range through-space coupling with the fluorine atoms (

      
       or 
      
      
      
      ).

Visualization of Analysis Workflow

The following diagram illustrates the logical decision tree for validating the synthesized product using NMR data.

NMR_Analysis_Logic Sample Crude Reaction Mixture (Post-Workup) Check_H3 Analyze Region 6.0 - 7.5 ppm (Identify H3 Signal) Sample->Check_H3 Decision_H3_Low Peak at δ 6.0 - 6.3 ppm? Check_H3->Decision_H3_Low Decision_H3_High Peak at δ 7.3 - 7.5 ppm? Check_H3->Decision_H3_High Result_Fail FAILED: 4-Quinolone Tautomer (Incomplete Chlorination) Decision_H3_Low->Result_Fail Yes Result_Pass PASSED: 4-Chloroquinoline Core (Aromatization Complete) Decision_H3_High->Result_Pass Yes Check_19F Run 19F NMR Result_Pass->Check_19F Secondary Validation Result_OCF3 Singlet at -58 ppm (OCF3 Intact) Check_19F->Result_OCF3 Single Peak Result_Degradation Multiple F peaks (OCF3 Hydrolysis) Check_19F->Result_Degradation Complex/Absent

Caption: Figure 1. Logic flow for validating 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline synthesis via 1H and 19F NMR.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and data integrity (Trustworthiness), follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl3 (99.8% D) + 0.03% TMS.

    • Why: Chloroform minimizes H-bonding aggregation common in quinolines, yielding sharper peaks than DMSO.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Warning: High concentrations (>20 mg) can cause stacking effects, shifting aromatic peaks upfield by 0.1–0.2 ppm [1].

  • Filtration: Filter through a cotton plug to remove inorganic salts (

    
     byproducts) which cause line broadening.
    
Step 2: Acquisition Parameters (400 MHz)
  • Pulse Angle:

    
     (ensures accurate integration without long delays).
    
  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The isolated H3 proton and quaternary carbons relax slowly. Insufficient D1 leads to under-integration of H3 compared to the propyl chain.

  • Scans (NS): 16 scans (sufficient for 5 mg sample).

Step 3: Processing & Validation (The "Sanity Check")
  • Reference: Set TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Integration Logic:

    • Set the terminal methyl triplet (

      
       1.0) to exactly 3.00 .
      
    • Verify the aromatic region integrates to 4.00 total protons (H3, H5, H6, H8).

    • Pass Criteria: If aromatic integration is < 3.8, check for paramagnetic impurities or insufficient relaxation delay.

References

  • Williamson, R. T., et al. "Concentration dependent 1H-NMR chemical shifts of quinoline derivatives." University of North Carolina Wilmington Repository. Link

  • BenchChem Application Notes. "1H NMR Characterization of Substituted Quinolines: Chemical Shift Principles and Substituent Effects." BenchChem Technical Library. Link

  • Abadi, A. H., et al. "Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives."[1] Bioorganic & Medicinal Chemistry, 2005.[1] Link

  • Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry, 2021. Link

Sources

Comparative

Technical Guide: 19F NMR Characterization of 7-Trifluoromethoxy Quinolines

The following guide details the characterization, synthesis, and comparative analysis of 7-trifluoromethoxy quinolines, designed for researchers in medicinal chemistry. Executive Summary & Application Scope The 7-trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization, synthesis, and comparative analysis of 7-trifluoromethoxy quinolines, designed for researchers in medicinal chemistry.

Executive Summary & Application Scope

The 7-trifluoromethoxy (-OCF


) quinoline  moiety is a high-value pharmacophore in modern drug discovery.[1] It serves as a superior bioisostere to the methoxy (-OCH

) group, offering enhanced metabolic stability (blocking O-dealkylation) and increased lipophilicity (

logP

+1.[1]1) without significantly altering steric bulk.[1][2]

This guide provides a technical comparison of the 19F NMR signature of 7-OCF


 quinoline against its primary structural alternatives: the 7-trifluoromethyl (-CF

)
and 7-fluoro (-F) analogs.[1] It also addresses the critical challenge of distinguishing regioisomers (5- vs. 7-substituted) arising from standard Skraup synthesis.

Technical Comparison: 19F NMR Chemical Shifts

The identification of the -OCF


 group is distinct due to its unique electronic environment—an electron-withdrawing inductive effect combined with resonance donation from the oxygen atom.[1]
Comparative Chemical Shift Data (CDCl )

The following table contrasts the 7-OCF


 signal with key alternatives. Note that 19F shifts are referenced to CFCl

(0 ppm).[1][3][4]
Compound ClassSubstituentChemical Shift (

, ppm)
MultiplicityElectronic Character
Target Product 7-OCF

-57.0 to -59.0 Singlet

= 0.55,

= -0.18
Alternative A7-CF

-62.5 to -64.0SingletStrong EWG (

= 0.[1]54)
Alternative B7-F-110.0 to -115.0MultipletHigh Electronegativity
Precursor3-OCF

Aniline
-58.2SingletStarting Material Reference

Key Diagnostic Insight: The -OCF


  signal typically appears 3–5 ppm downfield  (less negative) compared to the -CF

group.[1] This separation is sufficient for unambiguous assignment in crude reaction mixtures containing both moieties.[1]
Regioisomer Differentiation (The "Meta" Problem)

Synthesis from 3-(trifluoromethoxy)aniline via the Skraup or Friedländer reaction typically yields a mixture of 7-OCF


  (major) and 5-OCF

(minor) isomers.[1]
  • 7-OCF

    
     Shift:  ~ -58.0 ppm (Shielded by conjugation with ring nitrogen).[1]
    
  • 5-OCF

    
     Shift:  ~ -57.5 ppm (Slightly deshielded due to peri-interaction with C4-H).[1]
    
  • Resolution: These peaks may overlap. 1H NMR coupling analysis is required for confirmation:

    • 7-isomer: Shows a characteristic d (J

      
       2.5 Hz) for H8 (meta coupling).
      
    • 5-isomer: Shows distinctive dd patterns for H6/H7/H8.

Mechanistic Insight: Electronic Determinants

The chemical shift of the fluorine nuclei in the -OCF


 group is governed by the balance of inductive withdrawal and resonance donation.[1]
  • Inductive Effect (-I): The electronegative oxygen pulls density from the benzene ring, but the CF

    
     group itself is insulated by the oxygen.[1] This results in a shift significantly upfield from -CF
    
    
    
    attached directly to the ring.[1]
  • Resonance Effect (+R): The lone pairs on the oxygen atom can donate into the quinoline

    
    -system.[1] In the 7-position , this donation is conjugated with the electron-deficient quinoline nitrogen, stabilizing the molecule but only minimally perturbing the fluorine environment compared to the aniline precursor.[1]
    

Experimental Protocol: Standardized Characterization

To ensure reproducible data for publication or patent filing, follow this self-validating protocol.

Reagents & Equipment[1][5][6]
  • Solvent: CDCl

    
     (Neutralized with basic alumina to prevent acid-catalyzed shifts).[1]
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).[1] Avoid CFCl
    
    
    due to volatility.[1]
  • Instrument: Minimum 376 MHz (for 19F) / 400 MHz (proton equivalent).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of the quinoline derivative in 0.6 mL CDCl

    
    .
    
  • Standard Addition: Add 10

    
    L of 0.1 M Trifluorotoluene solution (in CDCl
    
    
    
    ).
  • Acquisition:

    • Pulse Sequence: zg (standard 1D).[1]

    • Spectral Width: -40 ppm to -150 ppm.[1]

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation for integration).

    • Scans: 64 (high S/N required for minor isomer detection).

  • Processing: Apply 0.3 Hz line broadening (LB). Reference the Trifluorotoluene peak to -63.72 ppm.[1][3][5]

Synthesis & Identification Workflow

The following diagram illustrates the decision tree for synthesizing and verifying 7-trifluoromethoxy quinoline, highlighting the critical isomer separation step.

G Start Start: 3-(Trifluoromethoxy)aniline Reaction Skraup Reaction (Glycerol, H2SO4, Nitrobenzene) Start->Reaction Crude Crude Mixture (7-isomer + 5-isomer) Reaction->Crude Analysis 19F NMR Check (-55 to -60 ppm range) Crude->Analysis Decision Are two peaks visible? Analysis->Decision Purification Column Chromatography (Hexane/EtOAc) Decision->Purification Yes (Mixture) FinalCheck 1H NMR Confirmation (Look for H8 doublet J~2.5Hz) Decision->FinalCheck No (Pure) Purification->FinalCheck Product Validated 7-OCF3 Quinoline FinalCheck->Product

Caption: Workflow for the synthesis, separation, and validation of 7-trifluoromethoxy quinoline isomers.

References

  • Synthesis of Trifluoromethyl Quinolines: Skraup-Doebner-Von Miller quinoline synthesis and regioselectivity.[1] Source:

  • 19F NMR Chemical Shift Tables: Comprehensive tabulation of organofluorine shifts. Source:

  • Metabolic Stability of OCF3 vs CF3: Comparative analysis of fluorinated groups in drug design. Source:

  • Precursor Data (3-Trifluoromethoxyaniline): Physical properties and synthesis of the starting material. Source: [1]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Quinoline Derivatives in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring, particularly at the 4-position, is a critical step in the synthesis of a vast array of biologically active molecules, including antimalarials, anticancer agents, and kinase inhibitors. Among the most versatile precursors for this purpose are 4-haloquinolines, with 4-chloro and 4-bromo derivatives being the most frequently employed.

This in-depth technical guide provides a comprehensive comparison of the reactivity of 4-chloro and 4-bromo quinoline derivatives, with a focus on nucleophilic aromatic substitution (SNAr) reactions. By delving into the underlying mechanistic principles and presenting supporting experimental evidence, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Scaffold

The reactivity of 4-haloquinolines is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is distinct from the more familiar SN1 and SN2 reactions and proceeds via a two-step addition-elimination pathway. The electron-deficient nature of the quinoline ring, further accentuated by the electron-withdrawing effect of the nitrogen atom, makes the 4-position susceptible to attack by nucleophiles.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] This step is typically the rate-determining step of the reaction as it involves the temporary loss of aromaticity.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the halide ion (chloride or bromide). This step is generally fast.

The stability of the Meisenheimer complex is a crucial factor in determining the overall reaction rate. Electron-withdrawing groups on the aromatic ring enhance the rate of reaction by stabilizing this negatively charged intermediate.[1]

Theoretical Reactivity: The "Halogen Paradox" in SNAr

In the context of SNAr reactions, the expected reactivity of halogens as leaving groups often presents a "paradox" when compared to SN1 and SN2 reactions. While bromide is generally a better leaving group than chloride due to the weaker carbon-bromine bond, the reverse is often true in SNAr.

The established order of reactivity for aryl halides in many SNAr reactions is F > Cl > Br > I . This trend is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of the halogen plays a dual role:

  • Inductive Electron Withdrawal: A more electronegative halogen (like chlorine) exerts a stronger inductive electron-withdrawing effect, making the carbon atom at the 4-position more electrophilic and thus more susceptible to nucleophilic attack. This effect lowers the activation energy of the rate-determining step.

  • Stabilization of the Meisenheimer Complex: The electronegative halogen helps to stabilize the negative charge of the Meisenheimer intermediate through its inductive effect.

Therefore, from a theoretical standpoint, 4-chloroquinoline derivatives are expected to be more reactive than their 4-bromo counterparts in SNAr reactions .

Experimental Evidence and Data Comparison

The following table summarizes typical reaction conditions for the synthesis of 4-aminoquinolines from 4-chloroquinoline, which often involve elevated temperatures and extended reaction times, suggesting a moderate level of reactivity that can be overcome with sufficient energy input.

Nucleophile (Amine)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ButylamineNeat120-130688[1]
Ethane-1,2-diamineNeat1307-[1]
N,N-dimethylethane-1,2-diamineNeat120-1306-8-[1]
Various aminesNMP120-150several to >24-[5]
Various aminesDMSO (Microwave)140-1800.3-0.580-95[5]

Note: This table presents a selection of reported conditions and yields for reactions with 4-chloroquinoline derivatives. Direct comparative data with 4-bromoquinoline under identical conditions is limited.

The widespread use of 4-chloroquinolines in these syntheses, despite the C-Br bond being a better leaving group in other substitution reactions, indirectly supports the theoretical prediction of higher reactivity for the chloro derivative in the SNAr context. The cost-effectiveness and commercial availability of 4-chloroquinolines also contribute to their prevalence in synthetic applications.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of a 4-aminoquinoline derivative from a 4-haloquinoline. These protocols are representative and can be adapted for specific substrates and nucleophiles.

General Procedure for the Synthesis of N-Aryl-4-aminoquinoline

Materials:

  • 4-Chloroquinoline or 4-Bromoquinoline (1.0 eq)

  • Substituted Aniline (1.1 - 1.5 eq)

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Ethanol)

  • Base (e.g., K2CO3 or Et3N, if required)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the 4-haloquinoline (1.0 eq) and the chosen solvent (e.g., NMP, 5-10 mL per mmol of haloquinoline).

  • Add the substituted aniline (1.1 - 1.5 eq) to the flask. If the aniline salt is used, or if the reaction requires a base, add the appropriate base (e.g., K2CO3, 1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically 120-150 °C) under a nitrogen or argon atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 4-Haloquinoline 4-Haloquinoline (X = Cl or Br) Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4-Haloquinoline->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product 4-Substituted Quinoline Meisenheimer->Product Elimination Leaving_Group Halide Ion (X⁻)

Caption: The SNAr mechanism on a 4-haloquinoline, proceeding through a Meisenheimer complex.

Experimental_Workflow Start Start Reactants Combine 4-Haloquinoline, Amine, and Solvent Start->Reactants Heating Heat Reaction Mixture (e.g., 120-150°C) Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool and Precipitate in Ice-Water Monitoring->Workup Reaction Complete Isolation Filter and Wash Solid Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product Pure 4-Aminoquinoline Purification->Product

Caption: A typical experimental workflow for the synthesis of 4-aminoquinolines.

Conclusion

In the nucleophilic aromatic substitution of 4-haloquinolines, the intrinsic electronic properties of the halogen atom play a decisive role in determining the reaction rate. Theoretical principles, supported by a wealth of synthetic precedent, indicate that 4-chloroquinoline derivatives are generally more reactive than their 4-bromo counterparts . This is primarily due to the higher electronegativity of chlorine, which enhances the electrophilicity of the C4 position and stabilizes the rate-determining Meisenheimer intermediate.

While the weaker carbon-bromine bond might suggest faster reaction times for the bromo derivative, this factor is less significant in the SNAr mechanism where the initial nucleophilic attack is the slower step. For researchers and drug development professionals, the choice between a 4-chloro and a 4-bromo quinoline derivative should be guided by this reactivity principle, alongside considerations of cost, availability, and the specific nature of the desired transformation.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Sánchez et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved from [Link]

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & medicinal chemistry letters, 15(4), 1015–1018. [Link]

  • De, D., Byers, L. D., & Krogstad, D. J. (1998). Antimalarials: Synthesis of 4-aminoquinolines that circumvent drug resistance in malaria parasites. Journal of Heterocyclic Chemistry, 35(5), 1231-1236. [Link]

  • Melato, H., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(44), 7783-7786.
  • Antinarelli, V., et al. (2015). Synthesis and biological evaluation of novel 4-aminoquinoline derivatives as potential antimalarial agents. European Journal of Medicinal Chemistry, 97, 139-148.
  • Konstantinović, J., et al. (2018). Synthesis, characterization and in vitro antimalarial activity of new 4-aminoquinoline-based hybrids. Bioorganic & Medicinal Chemistry Letters, 28(15), 2582-2586.

Sources

Comparative

Difference in lipophilicity (LogP) between 7-OCF3 and 7-CF3 quinolines

As a Senior Application Scientist, I frequently evaluate how subtle isosteric replacements dictate the pharmacokinetic fate of a drug candidate. In medicinal chemistry, the quinoline scaffold is a privileged structure, s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how subtle isosteric replacements dictate the pharmacokinetic fate of a drug candidate. In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the backbone for antimalarials, antibacterial agents, and modern targeted oncology therapeutics [1]. When optimizing these scaffolds, late-stage functionalization often involves the introduction of fluorinated moieties to modulate lipophilicity, metabolic stability, and target binding.

Two of the most critical substituents evaluated in this context are the trifluoromethyl (-CF


) and trifluoromethoxy (-OCF

) groups. While both are strongly electron-withdrawing, the inclusion of the oxygen atom in the -OCF

group fundamentally alters its physicochemical profile. This guide objectively compares the lipophilicity (LogP) of 7-CF

and 7-OCF

quinolines, providing the mechanistic rationale behind their differences and a self-validating experimental protocol for their evaluation.

The Physicochemical Basis of Lipophilicity Differences

Lipophilicity is typically quantified by the partition coefficient (LogP) between n-octanol and water. The contribution of individual functional groups to the overall LogP can be estimated using Hansch hydrophobic parameters (


).

The -CF


 group  is a well-known lipophilicity enhancer (

= +0.88) due to the large van der Waals volume of the fluorine atoms and their low polarizability, which disrupts water hydrogen-bonding networks [2].

However, the -OCF


 group  acts as a "superhalogen" and imparts even greater lipophilicity (

= +1.04) [3]. Intuitively, one might expect the addition of an oxygen atom to decrease lipophilicity due to its hydrogen-bond acceptor capacity (as seen in standard methoxy groups). However, the strongly electron-withdrawing -CF

moiety in -OCF

pulls electron density away from the oxygen. This intense delocalization drastically reduces the oxygen's ability to act as a hydrogen-bond acceptor [4]. Consequently, the -OCF

group is highly hydrophobic. Furthermore, it is conformationally flexible, allowing it to adjust its polarity and adapt to lipophilic binding pockets more effectively than the rigid, vector-fixed -CF

group [4].

G Base Quinoline Scaffold (Base LogP ~2.03) CF3 7-CF3 Substitution (Hansch π = +0.88) Base->CF3 OCF3 7-OCF3 Substitution (Hansch π = +1.04) Base->OCF3 LogP_CF3 Estimated LogP ~2.91 (Lower Lipophilicity) CF3->LogP_CF3 LogP_OCF3 Estimated LogP ~3.07 (Higher Lipophilicity) OCF3->LogP_OCF3

Additive model of lipophilicity for 7-substituted quinoline derivatives.

Quantitative Data Comparison

To provide a clear objective comparison, the following table synthesizes the physicochemical parameters of the two substituents when applied to the 7-position of a quinoline ring.

Property / Parameter7-CF

Quinoline
7-OCF

Quinoline
Causality / Impact
Hansch Parameter (

)
+0.88+1.04-OCF

oxygen lone pairs are deactivated, increasing overall hydrophobicity [3].
Estimated Base LogP ~2.91~3.077-OCF

derivatives partition more readily into lipid membranes.
Conformational Flexibility Rigid (C-C bond)Flexible (C-O-C angle)-OCF

can adopt orthogonal or coplanar conformations to optimize binding [4].
Metabolic Stability HighVery HighBoth block CYP450 oxidation at the 7-position; -OCF

resists O-dealkylation [5].

Experimental Methodology: Self-Validating LogP Determination

Relying solely on calculated LogP (cLogP) values can be misleading for heavily fluorinated heterocycles due to anomalous solvation and stereoelectronic effects. Empirical determination is strictly required. Below is a field-proven, self-validating protocol using the Shake-Flask Method coupled with Reversed-Phase HPLC (RP-HPLC).

Step-by-Step Protocol:

  • Phase Pre-saturation: Stir equal volumes of n-octanol and aqueous Phosphate-Buffered Saline (PBS, pH 7.4) vigorously for 24 hours at 25°C. Allow the phases to separate.

    • Causality: Pre-saturation prevents volume shifts during the actual partitioning experiment due to mutual solubility, ensuring the phase ratio remains exactly 1:1.

  • Analyte Solubilization: Dissolve the synthesized 7-CF

    
     or 7-OCF
    
    
    
    quinoline in the pre-saturated n-octanol phase to achieve a precise concentration of 100 µM.
    • Causality: Fluorinated quinolines exhibit poor aqueous solubility. Initiating the partition from the organic phase prevents micro-precipitation artifacts that artificially skew the LogP.

  • Partitioning & Equilibration: Transfer 2 mL of the spiked octanol and 2 mL of pre-saturated PBS into a borosilicate glass vial. Agitate on a mechanical shaker at 25°C for 60 minutes.

    • Causality: Borosilicate glass is used to prevent the non-specific adsorption of highly lipophilic -OCF

      
       compounds, an error that frequently occurs when using standard plastic microcentrifuge tubes.
      
  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes.

    • Causality: Centrifugation breaks down any microscopic emulsions formed during agitation, guaranteeing that the sampled aqueous phase is not contaminated with octanol micro-droplets.

  • Quantification: Carefully sample both layers using a gas-tight syringe. Quantify the drug concentration in each phase using RP-HPLC with UV detection at the quinoline isosbestic point (typically ~280 nm).

  • Self-Validation (Mass Balance): Calculate LogP =

    
    . To validate the integrity of the system, perform a mass balance check: the total mass quantified in both phases must equal the initial mass spiked into the octanol (±5%). If mass is lost, it indicates precipitation or glass adsorption, invalidating the run.
    

G N1 Compound Synthesis (7-CF3 & 7-OCF3 Quinolines) N2 Purity Verification (>95% via LC-MS/NMR) N1->N2 N3 Shake-Flask Partitioning (n-Octanol / PBS pH 7.4) N2->N3 N4 RP-HPLC Analysis (Phase Quantification) N3->N4 N5 LogP Calculation & Mass Balance Validation N4->N5

Workflow for the experimental LogP determination of fluorinated quinolines.

Implications for Drug Development

The choice between a 7-CF


 and a 7-OCF

group on a quinoline core is not merely a matter of synthetic convenience; it is a strategic decision that dictates the drug's pharmacokinetic profile:
  • Blood-Brain Barrier (BBB) Penetration: The higher lipophilicity of the 7-OCF

    
     group (
    
    
    
    LogP
    
    
    +0.16 over CF
    
    
    ) drives higher passive membrane permeability. This is highly advantageous for central nervous system (CNS) targets but may increase the risk of off-target neurological side effects if the drug is intended for peripheral targets [6].
  • Target Engagement: The conformational flexibility of the -OCF

    
     group allows the trifluoromethyl rotor to align with lipophilic pockets in the target protein, potentially increasing binding affinity compared to the rigid, vector-fixed -CF
    
    
    
    group [4].

References

  • Is structural hybridization invoking new dimensions for antimalarial drug discovery research? PMC (National Institutes of Health).[Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation... Beilstein Journal of Organic Chemistry.[Link]

  • Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions... ACS Publications.[Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups CHIMIA.[Link]

  • University of Southampton Research Repository (OPNA poisoning / BBB penetration) University of Southampton.[Link]

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Fluorinated Quinoline Compounds

For researchers, scientists, and drug development professionals, the precise quantification of fluorine in quinoline-based active pharmaceutical ingredients (APIs) is a critical aspect of quality control, formulation dev...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise quantification of fluorine in quinoline-based active pharmaceutical ingredients (APIs) is a critical aspect of quality control, formulation development, and regulatory compliance. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make fluorinated quinolines a cornerstone of modern medicinal chemistry.[1][2] However, the very stability of the carbon-fluorine bond presents significant challenges for accurate elemental analysis. This guide provides an in-depth comparison of the primary analytical techniques for fluorine determination in these complex molecules, offering field-proven insights to aid in method selection and implementation.

The Crucial Role of Fluorine Quantification in Drug Development

The percentage of fluorine in a fluorinated quinoline compound is a fundamental measure of its identity and purity. Deviations from the theoretical fluorine content can indicate the presence of impurities, residual solvents, or degradation products, all of which can have profound implications for the safety and efficacy of a drug. Regulatory bodies such as the U.S. Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have stringent guidelines for the control of elemental impurities in pharmaceutical products, making robust and validated analytical methods essential.[3][4][5][6][7]

This guide will compare three principal analytical techniques for fluorine determination:

  • Combustion Ion Chromatography (CIC)

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • X-ray Fluorescence (XRF) Spectroscopy

Additionally, we will discuss the utility of Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) as a powerful, non-destructive method for fluorine quantification.

Combustion Ion Chromatography (CIC): The Gold Standard for Total Fluorine Analysis

Combustion Ion Chromatography (CIC) is a robust and widely adopted technique for the determination of total fluorine content in a variety of matrices, including pharmaceuticals.[8][9] This method is particularly advantageous for its ability to handle complex organic molecules and provide accurate and precise results. The principle of CIC involves the complete combustion of the sample, followed by the absorption of the resulting fluoride ions and their subsequent quantification by ion chromatography.

Causality Behind Experimental Choices in CIC

The high temperatures (typically 900-1100 °C) and oxygen-rich environment in the combustion furnace are essential to break the strong C-F bonds in fluorinated quinolines.[10][11] The addition of a combustion aid, such as tungsten oxide, can facilitate the complete decomposition of highly fluorinated or refractory compounds. The subsequent absorption of the generated hydrogen fluoride (HF) into an aqueous solution is a critical step, and the efficiency of this process directly impacts the accuracy of the final result.

Experimental Protocol: CIC for Fluorinated Quinolines
  • Sample Preparation: Accurately weigh 1-10 mg of the solid fluorinated quinoline compound into a ceramic or quartz sample boat.

  • Combustion: Introduce the sample boat into the combustion furnace, which is typically heated to 1000 °C. The sample is combusted in a stream of argon and oxygen.

  • Absorption: The combustion gases are passed through an absorption solution (typically deionized water) where the hydrogen fluoride (HF) is trapped, forming fluoride ions (F⁻).

  • Injection and Separation: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The fluoride ions are separated from other potential anions on an anion-exchange column.

  • Detection and Quantification: The separated fluoride ions are detected by a conductivity detector. The concentration is determined by comparing the peak area to a calibration curve prepared from certified fluoride standards.

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_absorption Absorption cluster_analysis Analysis weigh Weigh Sample (1-10 mg) furnace Furnace (1000 °C) Ar/O₂ Flow weigh->furnace Sample Boat absorber Aqueous Absorption (HF -> F⁻) furnace->absorber Combustion Gases ic Ion Chromatography absorber->ic Injection detector Conductivity Detector ic->detector quant Quantification detector->quant

Caption: Workflow for Fluorine Analysis by CIC.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): High Sensitivity with Technical Challenges

ICP-MS is renowned for its exceptional sensitivity and ability to perform multi-elemental analysis. However, the direct determination of fluorine is challenging due to its high first ionization potential (17.42 eV), which results in poor ionization efficiency in a standard argon plasma.[12]

Overcoming the Challenges of Fluorine Analysis by ICP-MS

To circumvent the low ionization efficiency, indirect methods have been developed. A common approach involves the introduction of a reagent that reacts with fluorine in the plasma to form a polyatomic ion that is more readily detected. For example, the introduction of barium can lead to the formation of BaF⁺, which can be measured by the mass spectrometer.[9] However, this approach can be susceptible to isobaric interferences.

More advanced techniques, such as post-plasma chemical ionization, offer improved sensitivity and robustness for fluorine analysis.[13]

Experimental Protocol: ICP-MS for Fluorinated Quinolines (via Microwave Digestion)
  • Sample Preparation (Microwave Digestion): Accurately weigh 10-50 mg of the fluorinated quinoline compound into a microwave digestion vessel. Add a suitable digestion acid mixture (e.g., nitric acid).[14][15][16] The vessel is sealed and heated in a microwave digestion system to completely dissolve the sample.

  • Dilution: After cooling, the digested sample is diluted to a final volume with deionized water. The final acid concentration should be optimized for the ICP-MS instrument.

  • Instrument Calibration: Calibrate the ICP-MS using certified multi-element standards that include elements for interference correction and, if using an indirect method, the reagent element (e.g., barium).

  • Analysis: Introduce the diluted sample solution into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions produced in the plasma.

  • Quantification: The fluorine concentration is calculated based on the intensity of the target ion signal and the calibration curve.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample (10-50 mg) digest Microwave Digestion (with acid) weigh->digest dilute Dilution digest->dilute icp ICP-MS dilute->icp Sample Introduction detector Mass Spectrometer icp->detector quant Quantification detector->quant

Caption: Workflow for Fluorine Analysis by ICP-MS.

X-ray Fluorescence (XRF) Spectroscopy: A Rapid, Non-Destructive Screening Tool

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique that determines the elemental composition of a sample by measuring the fluorescent (or secondary) X-rays emitted from a sample when it is excited by a primary X-ray source.[17][18] XRF is particularly advantageous for its speed, minimal sample preparation, and ability to analyze solid samples directly.[12][19][20]

The Role of XRF in Pharmaceutical Analysis

In the context of fluorinated quinoline compounds, XRF can serve as a rapid screening tool for quality control and to verify the presence of fluorine.[21] While it may not always offer the same level of precision and accuracy as CIC for fluorine quantification, its non-destructive nature allows the same sample to be used for other analyses.

Experimental Protocol: XRF for Fluorinated Quinolines
  • Sample Preparation: For solid powder samples, a representative portion is typically pressed into a pellet or placed in a sample cup with a thin-film window. No chemical modification of the sample is required.

  • Instrument Setup: The XRF spectrometer is configured for the analysis of light elements, which may require a vacuum or helium purge to minimize atmospheric absorption of the low-energy fluorine X-rays.

  • Analysis: The sample is irradiated with X-rays, and the emitted fluorescent X-rays are collected by a detector.

  • Quantification: The intensity of the fluorine Kα peak is proportional to the concentration of fluorine in the sample. Quantification is achieved using a calibration curve prepared from standards with a similar matrix or by using fundamental parameters software.

XRF_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Solid Sample (Powder or Pellet) xrf XRF Spectrometer sample->xrf Irradiation detector X-ray Detector xrf->detector Fluorescent X-rays quant Quantification detector->quant

Caption: Workflow for Fluorine Analysis by XRF.

Quantitative ¹⁹F NMR (qNMR): A Powerful Alternative

Quantitative ¹⁹F NMR is a highly specific and non-destructive technique that can be used for the direct determination of fluorine content in pharmaceuticals.[22][23][24][25] The method relies on the direct relationship between the integrated area of a ¹⁹F NMR signal and the number of fluorine nuclei contributing to that signal.

Advantages of qNMR for Fluorine Quantification
  • High Specificity: The large chemical shift range of ¹⁹F NMR minimizes signal overlap, allowing for the selective quantification of fluorine in different chemical environments.

  • Non-Destructive: The sample can be recovered and used for other analyses.

  • Direct Measurement: It often requires minimal sample preparation and can be performed directly on the API.

A known amount of an internal standard containing fluorine is added to a precisely weighed sample, and the fluorine content is calculated by comparing the integral of the analyte signal to that of the internal standard.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the required sensitivity, accuracy, sample throughput, and available instrumentation. The following table provides a comparative summary of the discussed techniques for the analysis of fluorinated quinoline compounds.

FeatureCombustion Ion Chromatography (CIC)Inductively Coupled Plasma - MS (ICP-MS)X-ray Fluorescence (XRF)Quantitative ¹⁹F NMR (qNMR)
Principle Combustion followed by IC detectionPlasma ionization and mass separationX-ray induced fluorescenceNuclear magnetic resonance
Sample Type Solid, liquidLiquid (after digestion)Solid, liquid, powderSolution
Sample Preparation Weighing, combustionDigestion, dilutionMinimal (pelletizing)Dissolution, addition of internal standard
Destructive? YesYesNoNo
Typical LOD/LOQ Low ppm (µg/g)Low ppb (ng/g)Mid-to-high ppm (µg/g)% level
Accuracy HighHigh (with proper method)Moderate to HighHigh
Precision HighHighGoodHigh
Throughput ModerateModerateHighModerate
Cost ModerateHighModerateHigh
Operator Expertise ModerateHighLow to ModerateHigh
Key Advantage Robust and reliable for total fluorineHighest sensitivityRapid and non-destructiveHigh specificity, structural information
Key Limitation Destructive, measures total fluorine onlyComplex for fluorine, potential interferencesLower sensitivity for light elementsLower sensitivity than destructive methods

Selecting the Appropriate Standard: Method Validation and Reference Materials

Regardless of the chosen technique, method validation is crucial to ensure the reliability of the results. Validation should be performed in accordance with ICH Q2(R2) and USP <233> guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4][26][27][28]

The use of Certified Reference Materials (CRMs) is essential for establishing traceability and ensuring the accuracy of the measurements. While CRMs specifically for all fluorinated quinoline compounds may not be readily available, CRMs for fluoroquinolone antibiotics or other well-characterized organofluorine compounds can be used for method development and validation.[18][29][30] NIST and other national metrology institutes offer a range of relevant SRMs.[31][32]

Conclusion: An Integrated Approach to Fluorine Analysis

The accurate elemental analysis of fluorinated quinoline compounds is a multifaceted challenge that requires a thorough understanding of the available analytical techniques.

  • Combustion Ion Chromatography (CIC) stands out as the most robust and reliable method for the accurate determination of total fluorine content, making it ideal for final product quality control and release testing.

  • ICP-MS , with appropriate methodological adaptations, offers unparalleled sensitivity for trace-level fluorine analysis, which can be critical for impurity profiling and environmental monitoring.

  • X-ray Fluorescence (XRF) provides a rapid and non-destructive screening tool, valuable for in-process controls and raw material identification.

  • Quantitative ¹⁹F NMR offers a highly specific and non-destructive alternative for direct fluorine quantification, particularly useful in research and development settings.

Ultimately, a multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive understanding of the elemental composition of fluorinated quinoline compounds, ensuring the quality, safety, and efficacy of these vital pharmaceutical products.

References

  • Okaru, A. O., Brunner, T. S., Ackermann, S. M., Kuballa, T., & Walch, S. G. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link][22][24][25]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • United States Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • Gerpe, M. C., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017. [Link][23]

  • Mofokeng, M. J., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021. [Link][12]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. [Link][24]

  • 3M. (n.d.). Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. [Link][33]

  • A3P. (n.d.). Elemental Impurities in Drug Products. [Link][4]

  • Hang, B., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link][1]

  • EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). [Link][10]

  • Agilent. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link][26]

  • West Pharmaceutical Services. (n.d.). Elemental Impurities and the Corresponding Regulations. [Link][5]

  • Grobler, S. R., et al. (1998). A new microwave acid digestion bomb method for the determination of total fluorine. Fresenius' journal of analytical chemistry. [Link][34]

  • Ye, Z., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. PMC. [Link][35]

  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link][20]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link][6]

  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link][7]

  • QA Group. (n.d.). X-ray fluorescence analysis (XRF). [Link][17]

  • Labcompare. (2024, February 28). How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. [Link][15]

  • Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link][36]

  • Shimadzu. (n.d.). 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link][11]

  • Parr Instrument Company. (n.d.). Sample Preparation. [Link][37]

  • Szefer, P. (2003). Use of Radionuclide X-Ray Fluorescence Analysis in Pharmacy Practice--Determination of Levels of Elements in Pharmaceutic Aids. PubMed. [Link][21]

  • Wang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. [Link][38]

  • Hang, B., et al. (2024). Post-ICP Chemical Ionization MS for Total Extractable Organic Fluorine Quantitation. PMC. [Link][13]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. [Link][27]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link][28]

  • Lin, D., et al. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation. [Link][39]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). [Link][40]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). EUROPEAN PHARMACOPOEIA 11.1. [Link][41]

  • National Institute of Standards and Technology. (n.d.). Catalog. [Link][31]

  • European Directorate for the Quality of Medicines & HealthCare. (2025, January 6). Pharmeuropa 37.1 just released. [Link][42]

  • National Institute of Standards and Technology. (n.d.). Reference materials. [Link][18]

  • Davis, W. C., et al. (2020). Utilization of a NIST SRM: a case study for per- and polyfluoroalkyl substances in NIST SRM 1957 organic contaminants in non-fortified human serum. PMC. [Link][29]

  • Wang, J., et al. (2019). Fluorination Methods for Drug Discovery and Development. PubMed. [Link][2]

  • Elementar. (n.d.). CHNS analysis of fluorinated samples. [Link][43]

  • Ouc. (n.d.). Methods of Analysis for Fluorine. [Link][44]

  • Farmacia Journal. (n.d.). QUALITY CONTROL AND STABILITY STUDY OF THE SODIUM FLUORIDE INJECTION [18F]NaF. [Link][45]

  • Altasciences. (n.d.). Case Study - Resolving Issues with Matrix Effect. [Link][46]

  • DuEPublico. (n.d.). The matrix effect - A challenge for quantitative secondary ion mass spectrometry. [Link][47]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline. The content herein is structured to offer procedural, step-by-step guidance...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline. The content herein is structured to offer procedural, step-by-step guidance for researchers, scientists, and drug development professionals. By explaining the reasoning behind each safety measure, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added information.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline was not located. The following guidance is a conservative amalgamation of safety data for structurally similar quinoline derivatives, particularly 4-Chloro-7-(trifluoromethyl)quinoline.[1][2] It is imperative to treat this compound with a high degree of caution and to handle it within a controlled laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Substituted quinolines, especially those containing halogens and trifluoromethyl or trifluoromethoxy groups, should be considered potentially hazardous. Based on data from analogous compounds, 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is anticipated to be an irritant to the skin, eyes, and respiratory system.[1][2][3] Ingestion or absorption through the skin may also be harmful.[2][4] The toxicological properties of this specific molecule have not been fully investigated, which necessitates a cautious approach.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the potential for aerosol or dust generation, and the specific manipulations to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk.[5] The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the planned procedures.

PPE Category Specification Rationale and In-Depth Considerations
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber), tested to EN 374.[6][7]To prevent skin contact and absorption.[8] Given that the compound may be harmful upon dermal absorption, gloves should be inspected for any signs of degradation or puncture before each use. For prolonged handling, consider double-gloving.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield if there is a splash hazard.[5][8]To protect the eyes from dust particles and splashes.[8] Standard safety glasses may not provide adequate protection from fine powders or splashes from the side.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit should be worn.[6][8]To prevent skin exposure.[8] All personal clothing should be covered. Lab coats should be buttoned and sleeves should be of an appropriate length to cover the wrists.
Respiratory Protection To be used only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with appropriate filters is required.[1][8]To prevent inhalation of potentially harmful dust or aerosols. The choice of respirator and cartridge should be made in consultation with an industrial hygienist or your institution's environmental health and safety department.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.[8]

Engineering Controls
  • Ventilation: All work with 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline should be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood.[1][8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][8]

Step-by-Step Handling Procedures
  • Preparation: Before beginning work, ensure the fume hood is functioning correctly. Lay down absorbent, disposable bench paper to contain any minor spills. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

  • Container Management: Keep the container of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline tightly closed when not in use to prevent the release of any vapors or dust.[7]

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[6][9] Clean the work area and any equipment used.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_start Start verify_hood Verify Fume Hood Functionality prep_start->verify_hood ppe Don Appropriate PPE verify_hood->ppe prep_area Prepare Work Area ppe->prep_area weigh Weigh/Dispense in Hood prep_area->weigh Proceed to Handling transfer Perform Chemical Transfer weigh->transfer seal Keep Container Sealed transfer->seal cleanup Clean Work Area & Equipment seal->cleanup End of Procedure decontaminate Decontaminate & Doff PPE cleanup->decontaminate wash Wash Hands Thoroughly decontaminate->wash waste Segregate & Dispose of Waste wash->waste

Caption: Safe handling workflow for quinoline derivatives.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Evacuate and Alert: In the case of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • PPE for Cleanup: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment and Collection: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[2] For a liquid spill, use an inert absorbent material. Place all contaminated materials into a suitable, labeled container for hazardous waste.[7]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Cradle-to-Grave Responsibility

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[5]

Waste Segregation
  • Halogenated Waste: 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a halogenated compound. It must be disposed of in a designated "halogenated waste" container.[10] Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complexity.[11]

  • Labeling: All waste containers must be clearly labeled with their contents.[10]

Disposal Procedure
  • Containerization: Collect all waste in a compatible, leak-proof container with a secure lid.[12]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[12]

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department. Adhere to all local, state, and federal regulations for hazardous waste disposal.[13]

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Storage & Disposal start Waste Generated identify Identify as Halogenated Waste start->identify container Select Labeled Halogenated Waste Container identify->container Segregate add_waste Add Waste to Container container->add_waste seal_container Securely Seal Container add_waste->seal_container store Store in Designated Area seal_container->store Transfer to Storage log Log Waste for Pickup store->log pickup Arrange for EHS Pickup log->pickup

Caption: Hazardous waste disposal workflow for halogenated quinolines.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. (n.d.).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11).
  • Essential Safety and Operational Guide for Handling Ethyl-quinolin-3-ylmethyl-amine - Benchchem. (n.d.).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. (n.d.).
  • 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE | Georganics. (2011, January 31).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
  • Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98% - Cole-Parmer. (2006, April 20).
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).
  • 4-Chloroquinoline - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Halogenated Solvents. (n.d.).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.